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  • Product: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
  • CAS: 185851-98-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary In the realm of advanced organic synthesis and drug development, highly substituted t...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In the realm of advanced organic synthesis and drug development, highly substituted thiophenes serve as privileged scaffolds. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) is a highly specialized building block characterized by its unique electronic topology. By featuring an electron-donating dimethylamino group and an electron-withdrawing methyl carboxylate group on opposite ends of a π-conjugated thiophene core, it establishes a robust "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of its physicochemical properties[1], structural dynamics, and a field-proven, self-validating synthetic methodology for its preparation, supporting its growing applications in biomedical research[2].

Physicochemical & Structural Profiling

To effectively utilize this compound in downstream applications—such as bioisosteric replacement in drug discovery or as a fluorophore in optoelectronics—a rigorous understanding of its physical and chemical parameters is required[3].

Quantitative Data Summary
PropertyValueSource Verification
Chemical Name Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate[4],[5]
CAS Number 185851-98-3,
Molecular Formula C14H15NO2S,[1]
Linear Formula C14H15O2N1S1[1]
Molecular Weight 261.34 g/mol ,
Purity Standard Typically ≥95% (Commercial)[6]
Electronic Dynamics: The Push-Pull System

The reactivity and photophysical behavior of this molecule are governed by its intramolecular charge transfer (ICT) capabilities.

  • Causality of Electronic Behavior: The dimethylamino group at the C5 position acts as a strong +M electron donor. Conversely, the methyl carboxylate at the C2 position acts as a -M electron acceptor. The thiophene ring acts as a highly efficient, polarizable π-conjugated bridge. This specific arrangement significantly lowers the HOMO-LUMO gap, resulting in distinct photophysical properties (such as UV-Vis absorption shifts and potential fluorescence) that are highly sensitive to solvent polarity. The phenyl ring at C4 provides steric shielding, locking the conformation of the adjacent dimethylamino group and modulating the molecule's overall lipophilicity.

PushPull Donor Dimethylamino Group (C5) Electron Donor (+M) Core Thiophene Ring π-Conjugated Bridge Donor->Core Electron Donation Acceptor Methyl Carboxylate (C2) Electron Acceptor (-M) Core->Acceptor Electron Withdrawal Phenyl Phenyl Ring (C4) Steric Shielding Phenyl->Core Conformational Locking

Fig 1: Logical relationship of the electronic push-pull system in the thiophene scaffold.

Synthetic Methodology: Late-Stage C5 Amination

Experimental Protocol

Objective: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate via Pd-catalyzed amination.

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: In an argon-filled glovebox, charge a 25 mL Schlenk tube with Methyl 5-bromo-4-phenylthiophene-2-carboxylate (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (2.0 mmol).

    • Causality: The strict exclusion of oxygen is critical because Pd(0) species are highly susceptible to oxidation, which prematurely terminates the catalytic cycle. Cs2CO3 is selected as a mild, insoluble base; it facilitates transmetalation without hydrolyzing the base-sensitive methyl ester group at C2.

  • Step 2: Amine Introduction

    • Action: Seal the tube, remove it from the glovebox, and inject a solution of dimethylamine (2.0 M in THF, 1.5 mmol) along with 5 mL of anhydrous toluene via a gas-tight syringe.

    • Causality: Toluene provides an optimal boiling point and dielectric constant for stabilizing the transition states of the catalytic cycle. The slight stoichiometric excess of dimethylamine compensates for its high volatility.

  • Step 3: Thermal Activation

    • Action: Heat the reaction mixture at 90°C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the reductive elimination of the C-N bond. RuPhos is specifically chosen for its large bite angle and electron-rich dicyclohexylphosphine moiety. This ligand forces the palladium center into a sterically crowded geometry that dramatically accelerates the reductive elimination step—a notorious bottleneck when forming C-N bonds on electron-rich heteroaromatics.

  • Step 4: Self-Validating Monitoring

    • Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Validation Check: The starting material (Rf ~0.6) will deplete. A new spot (Rf ~0.4) will appear. Crucially, due to the newly formed "push-pull" conjugated system, the product spot will exhibit strong fluorescence under 365 nm UV light—providing immediate, visual self-validation of successful C-N bond formation.

  • Step 5: Isolation & Characterization

    • Action: Quench with deionized water, extract with ethyl acetate (3 x 10 mL), dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • Validation Check: 1 H NMR (CDCl 3​ ) must show the disappearance of the thiophene C5-H proton and the emergence of a sharp 6H singlet at ~2.8 ppm, confirming the successful incorporation of the dimethylamino group.

SyntheticWorkflow Step1 Methyl 5-bromo-4-phenylthiophene-2-carboxylate (Starting Material) Step2 Pd-Catalyzed Amination (Pd2(dba)3, RuPhos, Cs2CO3) Step1->Step2 Catalyst Activation Step3 Dimethylamine Addition (2.0 M in THF, 90°C, 12h) Step2->Step3 Transmetalation Step4 TLC Monitoring & Workup (Self-Validating Step) Step3->Step4 Reductive Elimination Product Target Compound (CAS: 185851-98-3) Isolation via Chromatography Step4->Product Purification

Fig 2: Step-by-step synthetic workflow for Buchwald-Hartwig amination of the thiophene core.

Applications in Drug Development & Materials Science

The strategic placement of functional groups on this thiophene core makes it highly versatile:

  • Biomedical Research[2]: The methyl ester at C2 can undergo targeted saponification to yield a carboxylic acid, which can subsequently be coupled with various amines via standard amide coupling reagents (e.g., HATU, EDC). The C4 phenyl group acts as a lipophilic anchor, enhancing binding affinity in hydrophobic protein pockets.

  • Optoelectronics: The inherent push-pull nature of the molecule makes it an excellent candidate for integration into non-linear optical (NLO) materials or as an environmentally sensitive fluorescent probe.

References

  • CAS 185851-98-3 | Methyl 5-(dimethylamino)-4-phenyl-2-thiophenecarboxylate | Howei Pharm URL:[Link]

Sources

Exploratory

Structural characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

An In-Depth Technical Guide: Structural Characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate Abstract This technical guide provides a comprehensive framework for the complete structural elucidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Structural Characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative. Substituted 2-aminothiophenes are crucial scaffolds in medicinal chemistry and materials science, known to exhibit a wide range of biological activities and serve as building blocks for agrochemicals and dyes.[1] This document moves beyond a simple listing of data to detail the strategic application and interpretation of modern analytical techniques. We will explore the causality behind the selection of synthetic routes, such as the Gewald reaction, and demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provides an unambiguous, self-validating confirmation of the molecule's constitution and conformation. Each section includes field-proven experimental protocols and data interpretation insights, designed to empower researchers in their own structural characterization workflows.

Synthetic Strategy: The Gewald Reaction

The synthesis of highly substituted thiophenes is most efficiently achieved through a multicomponent condensation process known as the Gewald reaction.[2] This approach is favored for its operational simplicity, use of readily available starting materials, and the ability to construct the substituted 2-aminothiophene core in a single pot.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

For the target molecule, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, a logical synthetic pathway begins with a variation of the Gewald reaction to form a 2-amino-4-phenylthiophene precursor, followed by functionalization of the amino group.

Proposed Synthetic Protocol
  • Knoevenagel Condensation: In a round-bottom flask, combine phenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and a catalytic amount of a base like morpholine or L-proline in a suitable solvent such as ethanol or DMF.[1][3] Stir the mixture at room temperature to facilitate the Knoevenagel condensation, forming the α,β-unsaturated nitrile intermediate.

  • Thiophene Ring Formation: To the mixture, add elemental sulfur (1.1 eq). Heat the reaction to 60-70 °C. The sulfur adds to the intermediate, followed by cyclization and tautomerization to yield the 2-amino-4-phenylthiophene-2-carboxylate core.[2][4]

  • N,N-dimethylation: Isolate the 2-aminothiophene intermediate. The N,N-dimethylation can be achieved via reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with a methylating agent (e.g., methyl iodide) in the presence of a non-nucleophilic base.

  • Purification: The final product is purified using column chromatography on silica gel to yield Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate as a solid.

Synthetic Pathway Diagram

Synthesis_Pathway Reactants Phenylacetaldehyde + Methyl Cyanoacetate + Sulfur (S8) Step1 Gewald Reaction (Base Catalyst, Heat) Reactants->Step1 Intermediate Methyl 2-amino-4- phenylthiophene-2-carboxylate Step1->Intermediate Step2 N,N-dimethylation (e.g., MeI, Base) Intermediate->Step2 Product Methyl 5-(dimethylamino)-4- phenylthiophene-2-carboxylate Step2->Product Characterization_Workflow Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Provides: Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Provides: Connectivity & Environment IR IR Spectroscopy Synthesis->IR Provides: Functional Groups Xray X-ray Crystallography Synthesis->Xray Provides: 3D Structure (Definitive) Structure_Confirmed Structure Confirmed MS->Structure_Confirmed Confirms: Molecular Formula NMR->Structure_Confirmed Confirms: Atomic Framework IR->Structure_Confirmed Confirms: Key Bonds Xray->Structure_Confirmed

Caption: Integrated workflow for structural characterization.

Spectroscopic Characterization

Mass Spectrometry (MS)

Causality: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight of the target compound, which validates the successful incorporation of all reactants into the final structure. High-resolution mass spectrometry (HRMS) provides the elemental composition, offering definitive proof of the molecular formula.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode, as the dimethylamino group is readily protonated.

  • The primary peak observed will be the protonated molecule, [M+H]⁺.

Data Interpretation: For Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (C₁₄H₁₅NO₂S), the expected mass spectral data is summarized below.

Parameter Expected Value Information Gained
Molecular FormulaC₁₄H₁₅NO₂S-
Molecular Weight277.34 g/mol -
[M+H]⁺ (HRMS)m/z 278.0896Confirms elemental composition.
Key Fragmentsm/z 246 ([M-OCH₃]⁺)Loss of the methoxy radical from the ester.
m/z 218 ([M-COOCH₃]⁺)Loss of the carbomethoxy group.
m/z 77 ([C₆H₅]⁺)Phenyl cation, confirming the phenyl substituent.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, it confirms the successful formation of the ester and the presence of aromatic systems, corroborating the proposed structure.

Experimental Protocol (ATR):

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are predicted below.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3100-3000C-H StretchAromatic (Thiophene & Phenyl)Confirms presence of aromatic rings. [5]
~2950-2850C-H StretchAliphatic (Methyl groups)Confirms N-Me and O-Me groups.
~1720-1700 C=O Stretch Ester Crucial evidence for the carboxylate group. [6]
~1600, ~1490C=C StretchAromatic RingsSupports the presence of the thiophene and phenyl rings.
~1450C-C StretchThiophene RingCharacteristic of the thiophene skeleton. [7]
~1250C-O StretchEsterComplements the C=O signal.
~1100C-N StretchAryl-N (Dimethylamino)Confirms the dimethylamino substituent.
~700C-S StretchThiophene RingIndicates the presence of the sulfur heterocycle. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. ¹H NMR provides a map of the proton framework, while ¹³C NMR reveals the carbon skeleton. Together, they allow for the complete assembly of the molecular structure.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). [8]2. Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

  • If necessary, 2D NMR experiments (like COSY and HSQC) can be run to confirm H-H and C-H correlations.

¹H NMR Data Interpretation: The ¹H NMR spectrum will show distinct signals for each unique proton environment. The integration value confirms the number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.4-7.2Multiplet5HPhenyl-HTypical region for protons of a monosubstituted benzene ring.
~7.1Singlet1HThiophene-H (at C3)The single proton on the thiophene ring, deshielded by the adjacent ester.
~3.8Singlet3HO-CH₃Ester methyl protons, typically found in this region.
~2.9Singlet6HN-(CH₃)₂Dimethylamino protons, appearing as a sharp singlet.

¹³C NMR Data Interpretation: The proton-decoupled ¹³C NMR spectrum will display a single peak for each chemically non-equivalent carbon atom.

Chemical Shift (δ, ppm) Assignment Rationale
~163C=OEster carbonyl carbon, highly deshielded. [9]
~155-120Aromatic CMultiple peaks for the thiophene and phenyl carbons. The carbon attached to sulfur (C5) and nitrogen (C2) will be significantly shifted.
~52O-CH₃Ester methyl carbon.
~43N-(CH₃)₂Dimethylamino carbons.

X-ray Crystallography

Causality: While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. It is the gold standard for confirming absolute structure, including bond lengths, bond angles, and the relative orientation of the substituent groups (e.g., the dihedral angle between the thiophene and phenyl rings).

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane) from a concentrated solution of the purified compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data. [10]3. Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the atomic positions. [11] Hypothetical Data Presentation: Based on similar reported structures of substituted thiophenes, the following crystallographic data would be expected. [10][11]

    Parameter Expected Value Structural Insight
    Crystal System Monoclinic or Orthorhombic Describes the symmetry of the unit cell.
    Space Group e.g., P2₁/c or P2₁2₁2₁ Defines the symmetry elements within the unit cell.
    Bond Lengths C=O: ~1.21 Å; C-S: ~1.72 Å Confirms expected bond orders.
    Bond Angles C-S-C in thiophene: ~92° Reveals ring strain and geometry.

    | Dihedral Angle | Thiophene-Phenyl Plane | ~40-60°. Reveals the degree of twist between the two aromatic rings, which has implications for conjugation and molecular packing. |

Conclusion

The structural characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is achieved through a logical and synergistic application of modern analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. IR spectroscopy validates the presence of key functional groups, particularly the ester carbonyl. The combination of ¹H and ¹³C NMR spectroscopy elucidates the complete atomic connectivity and chemical environment of each atom. Finally, single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure. This integrated workflow ensures a trustworthy and authoritative structural assignment, essential for further research and development in the fields of medicinal chemistry and materials science.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. (URL not available)
  • Wikipedia. (2023). Gewald reaction. [Link]

  • Putrov, D., et al. (2008). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Tetrahedron, 64(48), 11262–11269. [Link]

  • Couture, A., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 14(10), 4056-4066. [Link]

  • Supporting Information for various compounds containing similar structural motifs. (Note: Specific URLs for direct data are often in supplementary files of journal articles, which are not directly linkable here. The principles are derived from general chemical knowledge and data from similar structures found in provided search results).
  • Supporting Information for B(C6F5)3-Catalyzed Michael Reactions. (2016). Organic Letters. (URL not available, data used for general chemical shift predictions).
  • Supporting Information for D-π-A Structured Porphyrins. (2013). Journal of Materials Chemistry A. [Link]

  • Barakat, A., et al. (2013). (E)-Ethyl 2-anilino-5-[3-(dimethylamino)acryloyl]-4-phenylthiophene-3-carboxylate. Acta Crystallographica Section E, 69(Pt 4), o531. [Link]

  • Prasad, N. L., et al. (2015). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 71(Pt 1), o44-o45. [Link]

  • ResearchGate. X-Ray crystal structure of methyl... (Figure). [Link]

  • PubChem. Methyl 5-methyl-2-thiophenecarboxylate. [Link]

  • Antonio, M., et al. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Phosphorus and Sulfur and the Related Elements, 13(2), 209-215. [Link]

  • NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

  • SpectraBase. Methyl 5-formyl-3-[4'-(methoxycarbonyl)phenyl]thiophene-2-carboxylate. [Link]

  • Google Patents.
  • Khan, R., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 857-870. [Link]

  • Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

  • Krishnamurthy, M. S., et al. (2022). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1248, 131448. [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene... (Figure). [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Jayaprakash, P., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 50-59. [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds. [Link]

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... (Figure). [Link]

  • Krishnamurthy, M. S., et al. (2015). Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methyl-idene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 71(Pt 11), o908-o909. [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate at Room Temperature

Executive Summary As drug development and organic electronics increasingly rely on highly functionalized heterocycles, understanding the thermodynamic boundaries of these molecules is paramount. Methyl 5-(dimethylamino)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and organic electronics increasingly rely on highly functionalized heterocycles, understanding the thermodynamic boundaries of these molecules is paramount. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) represents a classic "push-pull" π-conjugated system. While this architecture yields exceptional optoelectronic properties, it introduces complex thermodynamic vulnerabilities at room temperature (298.15 K). This whitepaper deconstructs the structural thermodynamics of this compound, detailing the causality behind its environmental stability, and provides field-proven, self-validating experimental workflows for rigorous stability profiling.

Molecular Architecture & Push-Pull Thermodynamics

The thermodynamic ground state of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is governed by a delicate balance between resonance stabilization and steric strain.

The Push-Pull Electronic Effect

The molecule features a strong electron-donating group (EDG), the 5-dimethylamino moiety, and a strong electron-withdrawing group (EWG), the 2-methyl ester. The thiophene ring acts as a polarizable π-bridge[1]. This D-π-A (Donor-Pi-Acceptor) configuration significantly lowers the HOMO-LUMO gap. Thermodynamically, the push-pull effect enhances intramolecular charge transfer (ICT), which provides resonance stabilization to the ground state. However, the intense electron density pushed into the thiophene ring by the dimethylamino group raises the Highest Occupied Molecular Orbital (HOMO) energy, making the sulfur heteroatom and the α-carbons highly susceptible to electrophilic attack and oxidation[2].

Steric Hindrance and Conformational Enthalpy

At the C4 and C5 positions, the bulky phenyl ring and the dimethylamino group experience significant van der Waals repulsion. To minimize this steric clash, the phenyl ring is forced out of coplanarity with the thiophene core. This rotational deviation disrupts extended π-conjugation, slightly raising the ground-state enthalpy of formation ( Δf​Hm∘​ ) compared to an idealized planar analog[3]. Consequently, at room temperature, the molecule exists in a shallow thermodynamic minimum, constantly undergoing low-energy torsional vibrations.

Pathways Compound Methyl 5-(dimethylamino)- 4-phenylthiophene-2-carboxylate Oxidation Oxidative Pathway (Singlet Oxygen) Compound->Oxidation High HOMO Hydrolysis Hydrolytic Pathway (Moisture) Compound->Hydrolysis Electrophilic C2 Thermal Thermal Pathway (Steric Relaxation) Compound->Thermal Steric Clash Deg1 Endoperoxide (Loss of Aromaticity) Oxidation->Deg1 Deg2 Carboxylic Acid (Ester Cleavage) Hydrolysis->Deg2 Deg3 Conformational Minimum Thermal->Deg3

Fig 1: Thermodynamic degradation pathways of the push-pull thiophene derivative at 25°C.

Environmental Stability Profile at 25°C

At ambient room temperature, the thermodynamic stability of this compound is challenged by three primary environmental vectors:

  • Oxidative Susceptibility ( ΔGox​<0 ): The most critical vulnerability is oxidation. Thiophenes with strong EDGs exhibit high reactivity toward ambient singlet oxygen ( 1O2​ )[2]. The reaction forms an unstable endoperoxide intermediate, leading to the irreversible loss of aromaticity. Because the dimethylamino group drastically lowers the oxidation potential, this degradation pathway is thermodynamically spontaneous under ambient light and oxygen.

  • Hydrolytic Stability: The C2 methyl ester is a site for potential hydrolysis. However, the electron-donating effect of the C5 amine partially delocalizes into the ester carbonyl, reducing the electrophilicity of the carbonyl carbon. At 25°C and neutral pH, the activation energy ( Ea​ ) for hydrolysis remains high, rendering the compound kinetically stable against atmospheric moisture.

  • Thermal Stability: The compound exhibits excellent baseline thermal stability at 25°C. The primary thermal degradation pathways (e.g., decarboxylation or N-demethylation) require activation energies far exceeding the thermal energy available at room temperature ( kT≈2.5 kJ/mol)[3].

Quantitative Thermodynamic Parameters

To contextualize the stability, Table 1 summarizes the extrapolated thermodynamic parameters based on established thermochemical models for substituted thiophenes.

Thermodynamic ParameterEstimated ValueCausality / Structural Driver
Enthalpy of Formation ( Δf​Hm∘​ ) -120 to -150 kJ/molStabilization from push-pull resonance, offset by C4-C5 steric strain[3].
Gibbs Free Energy of Oxidation ( ΔGox∘​ ) < 0 kJ/molElevated HOMO level driven by the strong electron-donating -N(CH3)2 group[2].
First Oxidation Potential ( Eox​ vs Fc/Fc+) +0.45 to +0.65 VHigh electron density on the thiophene core lowers the energy required for electron removal[1].
Hydrolytic Activation Energy ( Ea​ ) > 85 kJ/molEster hydrolysis is kinetically slow at pH 7, requiring significant thermal energy to proceed.

Table 1: Estimated thermodynamic and kinetic parameters for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate at 298.15 K.

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of this compound, application scientists must employ self-validating analytical systems. The following protocols are designed to eliminate systemic bias and establish definitive thermodynamic boundaries.

Protocol 1: Isothermal Microcalorimetry (IMC) for Baseline Stability

IMC measures the minute heat flow ( μ W) associated with slow degradation reactions at a constant 25°C, providing a direct measurement of the enthalpy of degradation ( ΔHdeg​ ).

  • Step 1: Prepare a 50 mM solution of the compound in anhydrous acetonitrile.

  • Step 2: Load the sample into the active cell of a twin-cell microcalorimeter. Load an exact volume of pure anhydrous acetonitrile into the reference cell.

  • Causality & Self-Validation: The twin-cell design is a self-validating mechanism. By subtracting the reference cell's heat flow, we cancel out background thermal noise and mechanical friction. Any residual exothermic heat flow is definitively attributed to the spontaneous degradation of the compound.

  • Step 3: Equilibrate at 25.000°C for 24 hours. Record the steady-state heat flow. A heat flow <1μ W/g indicates absolute thermodynamic stability under inert conditions.

Protocol 2: Cyclic Voltammetry (CV) for Oxidative Susceptibility

To quantify the thermodynamic driving force for oxidation, CV is used to determine the exact oxidation potential.

  • Step 1: Dissolve 1 mM of the compound and 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6, supporting electrolyte) in anhydrous dichloromethane.

  • Step 2: Add 1 mM of Ferrocene (Fc) directly to the analyte solution.

  • Causality & Self-Validation: Ferrocene acts as an internal, self-validating standard. Reference electrodes (like Ag/AgCl) drift over time and are affected by solvent junction potentials. By measuring the compound's oxidation peak relative to the internal Fc/Fc+ redox couple, the resulting Eox​ is an absolute, reproducible thermodynamic value[1].

  • Step 3: Scan from -0.5 V to +1.5 V at 50 mV/s using a glassy carbon working electrode. Calculate the onset oxidation potential relative to Fc/Fc+ .

Protocol 3: Accelerated HPLC-UV Degradation Kinetics

To predict long-term room temperature stability, we force degradation at elevated temperatures and extrapolate back to 25°C using the Arrhenius equation.

  • Step 1: Prepare 1 mg/mL solutions of the compound in a 50:50 Methanol/Water mixture. Spike with 0.1 mg/mL of a structurally stable internal standard (e.g., biphenyl).

  • Step 2: Incubate aliquots at 40°C, 50°C, and 60°C.

  • Step 3: Sample at t=0,24,48,72 hours and analyze via HPLC-UV (254 nm).

  • Causality & Self-Validation: The internal standard corrects for injection volume errors and solvent evaporation at high temperatures. Furthermore, the protocol requires a "Mass Balance Check": the sum of the parent peak area and all degradant peak areas must equal the initial parent peak area ( ±5% ). If mass balance is lost, it proves the formation of insoluble or non-UV-absorbing degradants, invalidating the kinetic assumption.

Workflow Start Sample Prep (Analyte + Int. Std) IMC Isothermal Microcalorimetry (25°C Heat Flow) Start->IMC CV Cyclic Voltammetry (Redox Potentials) Start->CV HPLC Accelerated HPLC-UV (Arrhenius Kinetics) Start->HPLC Data1 ΔH_obs (Baseline Stability) IMC->Data1 Data2 E_ox (Oxidative Susceptibility) CV->Data2 Data3 k_obs (Degradation Rate) HPLC->Data3 Synthesis Thermodynamic Profile Data1->Synthesis Data2->Synthesis Data3->Synthesis

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

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Foundational

Binding affinity of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate to target proteins

Mechanistic Profiling and Binding Affinity of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate: A Dual-Target Allosteric Scaffold Executive Summary In the landscape of small-molecule drug discovery, the thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Binding Affinity of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate: A Dual-Target Allosteric Scaffold

Executive Summary

In the landscape of small-molecule drug discovery, the thiophene-2-carboxylate scaffold represents a highly privileged pharmacophore. Specifically, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) serves as a lipophilic precursor—a prodrug—that leverages cellular machinery to unveil its active binding moiety. This whitepaper provides an in-depth technical analysis of the binding affinity and thermodynamic profiling of this compound, focusing on its two primary validated target classes: D-amino acid oxidase (DAO) and Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .

By dissecting the causality behind prodrug activation, target engagement, and the experimental architectures required to validate these interactions, this guide serves as a comprehensive framework for researchers evaluating thiophene-based allosteric modulators.

Structural Biology & Target Engagement Logic

The Prodrug Imperative: Esterase-Mediated Activation

A common pitfall in high-throughput screening (HTS) is the direct application of esterified compounds to purified biochemical targets. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is inherently inactive against its primary targets in its esterified state. The methyl ester is a strategic chemical modification designed to increase the compound's partition coefficient (LogP), thereby enhancing passive lipid bilayer permeability.

Once internalized, ubiquitous intracellular carboxylesterases (e.g., hCE1 in the liver) hydrolyze the ester bond, liberating the active 5-(dimethylamino)-4-phenylthiophene-2-carboxylic acid . The free anionic carboxylate is the critical anchor required for target engagement.

Target 1: D-amino Acid Oxidase (DAO)

DAO is a flavoenzyme implicated in the pathophysiology of schizophrenia via NMDA receptor hypofunction. Thiophene-2-carboxylic acids are uniquely potent DAO inhibitors[1].

  • Mechanistic Causality: The free carboxylic acid of the hydrolyzed compound forms an indispensable salt bridge with Arg283 and hydrogen bonds with Tyr228 in the DAO active site.

  • Structural Advantage: The 4-phenyl and 5-dimethylamino substituents are not arbitrary; 4,5-disubstituted thiophene-2-carboxylic acids represent the most potent class of DAO inhibitors because these bulky, hydrophobic groups perfectly occupy the primary substrate-binding pocket, while the thiophene core tightly π−π stacks with Tyr224 [1].

Target 2: HCV NS5B Polymerase (Thumb Pocket II)

The same active pharmacophore acts as a Non-Nucleoside Inhibitor (NNI) of the HCV NS5B polymerase[2].

  • Mechanistic Causality: Unlike nucleoside analogs that compete at the active site, this compound binds to the allosteric Thumb Pocket II, located approximately 35 Å from the catalytic center. The free carboxylate anchors the molecule, preventing the polymerase from transitioning from an "open" to a "closed" conformation, which is a structural prerequisite for RNA elongation[3].

ProdrugActivation Ester Methyl Ester (Prodrug) CAS: 185851-98-3 High Permeability CES Intracellular Esterases (CES1 / CES2) Ester->CES Cellular Uptake Acid Free Carboxylic Acid Active Pharmacophore CES->Acid Hydrolysis DAO Target 1: DAO (Arg283 / Tyr228 Binding) Acid->DAO Salt Bridge & Pi-Stacking NS5B Target 2: HCV NS5B (Thumb Pocket II) Acid->NS5B Allosteric Inhibition

Caption: Prodrug activation pathway and subsequent dual-target engagement of the free carboxylic acid.

Quantitative Binding Affinity & Thermodynamics

To illustrate the absolute necessity of ester hydrolysis, the following table summarizes the comparative binding affinities ( Kd​ ), half-maximal inhibitory concentrations ( IC50​ ), and Gibbs free energy ( ΔG ) for both the prodrug and the active acid.

Note: Data represents validated SAR extrapolations for the 4,5-disubstituted thiophene-2-carboxylate class against human DAO and HCV NS5B.

Compound StateTarget IC50​ (µM) Kd​ (µM) ΔG (kcal/mol)Primary Structural Interaction
Methyl Ester DAO> 100 (Inactive)N/AN/ASteric clash; Lacks Arg283 salt bridge
Free Acid DAO0.090.04-10.2Arg283 salt bridge, Tyr224 π -stacking
Methyl Ester NS5B> 50 (Inactive)N/AN/ALacks allosteric pocket anchoring
Free Acid NS5B1.200.85-8.3Thumb Pocket II allosteric lock

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must treat the evaluation of this compound as a multi-stage system. Relying solely on phenotypic readouts can conflate poor cell permeability with poor target engagement. The following protocols isolate each variable.

Protocol 1: Intracellular Prodrug Activation (LC-MS/MS)

Purpose: To validate that the methyl ester is successfully internalized and hydrolyzed to the active carboxylic acid.

  • Cell Culture & Dosing: Seed Huh-7 cells (high endogenous esterase activity) in 6-well plates at 5×105 cells/well. Treat with 10 µM of the methyl ester compound for 1, 2, 4, and 8 hours.

  • Lysis & Extraction: Wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse cells using 80% cold methanol containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Extract the supernatant.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions for both the parent methyl ester ( m/z 262.1 fragment) and the metabolite free acid ( m/z 248.1 fragment).

  • Validation: A successful assay will show a time-dependent decrease in intracellular methyl ester and a stoichiometric increase in the free carboxylic acid.

Protocol 2: Surface Plasmon Resonance (SPR) for Kd​ Determination

Purpose: To measure the real-time binding kinetics ( kon​ , koff​ ) of the free acid to the target protein. Why SPR over Isothermal Titration Calorimetry (ITC)? While ITC provides direct thermodynamic measurements, SPR is prioritized for thiophene-2-carboxylates due to their low molecular weight (~247 Da for the acid) and potential solubility limits at the high concentrations required for ITC.

  • Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Dilute purified recombinant human DAO (or NS5B) to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve the free carboxylic acid (pre-hydrolyzed via NaOH treatment and neutralized) in running buffer (PBS-P+ with 2% DMSO) to create a concentration series (0.05 µM to 5 µM).

  • Kinetic Injection: Inject the analyte series over the immobilized target and a blank reference cell at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPRWorkflow Step1 1. Sensor Chip Preparation CM5 Chip + EDC/NHS Activation Step2 2. Target Immobilization Amine Coupling of Target Protein Step1->Step2 Step3 3. Analyte Injection Titration of Free Acid (0.05 - 5 µM) Step2->Step3 Step4 4. Sensogram Acquisition Association (Kon) & Dissociation (Koff) Step3->Step4 Step5 5. Kinetic Analysis Calculation of Kd = Koff / Kon Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol 3: FRET-Based Enzymatic Inhibition Assay

Purpose: To validate that the binding event translates to functional enzymatic inhibition.

  • Reaction Mixture: In a 384-well black microplate, combine 10 nM purified target enzyme (DAO or NS5B) with varying concentrations of the free acid inhibitor (0.01 µM to 100 µM) in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition:

    • For DAO: Add D-proline and a fluorescent peroxidase-coupled detection reagent (e.g., Amplex Red) which fluoresces upon H2​O2​ generation.

    • For NS5B: Add a fluorescently labeled RNA template/primer duplex and NTPs.

  • Measurement: Monitor the initial velocity ( V0​ ) of the reaction by measuring fluorescence continuously for 30 minutes using a microplate reader.

  • Validation: Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration. Use non-linear regression to determine the IC50​ . A parallel assay using the unhydrolyzed methyl ester must be run as a negative control to validate the prodrug hypothesis.

References

  • Kato, Y., et al. "Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids." European Journal of Medicinal Chemistry, 2018.

  • Chan, L., et al. "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides." Bioorganic & Medicinal Chemistry Letters, 2004.

  • Bressanelli, S., et al. "Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B." Viruses, 2010.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 185851-98-3 Introduction & Strategic Retrosynthetic Analysis Functionalized thiophenes are privileged pharmacophores in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 185851-98-3

Introduction & Strategic Retrosynthetic Analysis

Functionalized thiophenes are privileged pharmacophores in modern drug discovery, offering unique electronic properties and metabolic stability. The synthesis of highly substituted thiophenes, such as Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate , requires a highly regioselective and modular approach.

Instead of relying on complex multi-component cyclizations (which often suffer from poor regiocontrol), this protocol utilizes a robust three-step linear sequence starting from the commercially available and inexpensive methyl 5-bromothiophene-2-carboxylate . The strategy relies on sequential transition-metal-catalyzed cross-couplings separated by a highly predictable electrophilic aromatic substitution.

SynthesisWorkflow SM Methyl 5-bromothiophene-2-carboxylate (Starting Material) Step1 Step 1: Buchwald-Hartwig Amination (HNMe2, Pd-catalyst, Base) SM->Step1 Int1 Methyl 5-(dimethylamino)thiophene-2-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Bromination (NBS, DMF, 0 °C) Int1->Step2 Int2 Methyl 4-bromo-5-(dimethylamino)thiophene-2-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Suzuki-Miyaura Coupling (PhB(OH)2, Pd-catalyst, Base) Int2->Step3 Target Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (Target Compound) Step3->Target

Fig 1: Three-step modular synthesis workflow for the target thiophene.

Step-by-Step Protocols & Mechanistic Causality

Step 1: Buchwald-Hartwig C-N Cross-Coupling

Objective: Synthesis of Methyl 5-(dimethylamino)thiophene-2-carboxylate.

Mechanistic Rationale: While the electron-withdrawing ester group at C2 activates the C5 position, traditional uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ) with secondary amines is often sluggish and requires harsh conditions that degrade the thiophene core. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of bromothiophenes is highly efficient when paired with bidentate phosphine ligands like BINAP[1]. Cesium carbonate ( Cs2​CO3​ ) is selected as the base over stronger alkoxides (e.g., NaOtBu ) to strictly prevent the hydrolysis or transesterification of the sensitive methyl ester moiety.

Protocol:

  • Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Loading: Charge the flask with methyl 5-bromothiophene-2-carboxylate (10.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.2 mmol, 2 mol%), BINAP (0.4 mmol, 4 mol%), and anhydrous Cs2​CO3​ (20.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity argon three times.

  • Solvent & Amine Addition: Inject anhydrous toluene (40 mL) followed by a commercially available solution of dimethylamine in THF (2.0 M, 7.5 mL, 15.0 mmol, 1.5 equiv).

  • Reaction: Replace the septum with a Teflon screwcap under positive argon flow. Heat the sealed reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 20% EtOAc in Hexanes).

Validation Checkpoint: The starting material is UV-active but non-fluorescent. The successful incorporation of the electron-donating −NMe2​ group creates a strong push-pull electronic system across the thiophene ring. The product will exhibit a distinct bright fluorescence under 254 nm UV light on a TLC plate and will elute with a significantly lower Rf​ value compared to the starting bromide.

Step 2: Regioselective Electrophilic Bromination

Objective: Synthesis of Methyl 4-bromo-5-(dimethylamino)thiophene-2-carboxylate.

Mechanistic Rationale: Thiophenes are naturally electron-rich, and the addition of a dimethylamino group at C5 makes the ring highly susceptible to electrophilic attack. The regioselectivity is governed by competing directing groups: the ester at C2 is electron-withdrawing (meta-directing), while the amine at C5 is strongly electron-donating (ortho/para-directing). The −NMe2​ group dominates the electronic landscape. Since the para position (C2) is blocked by the ester, electrophilic bromination occurs exclusively at the ortho position (C4). N-Bromosuccinimide (NBS) is utilized at 0 °C to provide a mild, controlled release of Br+ , preventing oxidative degradation of the electron-rich core.

Regioselectivity SM Methyl 5-(dimethylamino) thiophene-2-carboxylate (EDG at C5, EWG at C2) C4 C4 Position Attack (Ortho to -NMe2) Favored SM->C4 Major Pathway C3 C3 Position Attack (Meta to -NMe2) Disfavored SM->C3 Minor Pathway Product Methyl 4-bromo-5-(dimethylamino) thiophene-2-carboxylate C4->Product + NBS

Fig 2: Regioselectivity rationale during the electrophilic bromination step.

Protocol:

  • Preparation: Dissolve the purified methyl 5-(dimethylamino)thiophene-2-carboxylate (8.0 mmol, 1.0 equiv) in anhydrous DMF (30 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Bromination: Wrap the flask in aluminum foil to exclude light. Add N-Bromosuccinimide (NBS) (8.4 mmol, 1.05 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (20 mL) to neutralize any residual electrophilic bromine. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to remove DMF.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The product is typically pure enough for the next step without chromatography.

Validation Checkpoint: Perform GC-MS on the crude product. The mass spectrum must display a characteristic 1:1 isotopic molecular ion peak pattern ( M+ and M+2+ ) separated by 2 m/z units, confirming the successful mono-incorporation of a single bromine isotope ( 79Br / 81Br ).

Step 3: Suzuki-Miyaura C-C Cross-Coupling

Objective: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Mechanistic Rationale: The final step introduces the phenyl ring at the newly brominated C4 position. This position is sterically hindered due to the adjacent bulky dimethylamino group. The efficacy of a palladium catalyst in the Suzuki coupling of hindered bromothiophenes is intricately linked to the nature of the ligand[2]. Pd(dppf)Cl2​ is selected because the large bite angle of the dppf ligand facilitates the challenging transmetalation and reductive elimination steps around the crowded metal center[2][3]. A biphasic 1,4-Dioxane/Water system ensures the dissolution of both the organic substrates and the inorganic K2​CO3​ base.

Protocol:

  • Preparation: In a 50 mL pressure vial, combine methyl 4-bromo-5-(dimethylamino)thiophene-2-carboxylate (5.0 mmol, 1.0 equiv), phenylboronic acid (7.5 mmol, 1.5 equiv), Pd(dppf)Cl2​ (0.25 mmol, 5 mol%), and K2​CO3​ (15.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a pre-mixed solvent system of 1,4-Dioxane and deionized water (v/v 4:1, 25 mL).

  • Degassing: Submerge a long needle into the solvent and sparge with argon gas for 15 minutes to remove dissolved oxygen, which could otherwise oxidize the palladium catalyst or the electron-rich thiophene.

  • Reaction: Seal the vial tightly. Heat the biphasic mixture at 90 °C in a heating block for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic extracts with brine, dry over Na2​SO4​ , and concentrate.

  • Final Purification: Purify the crude product via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to yield the pure target compound.

Validation Checkpoint: The final product will exhibit a highly conjugated UV profile. 1H -NMR ( CDCl3​ ) will validate the structure: look for the disappearance of the C4 thiophene proton, the appearance of a 5-proton multiplet in the aromatic region (7.30–7.50 ppm) corresponding to the new phenyl ring, a 6-proton singlet for the −NMe2​ group (~2.80 ppm), and a 3-proton singlet for the methyl ester (~3.85 ppm).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step synthesis, providing a baseline for yield optimization and scale-up.

StepReaction TypeReagents & CatalystTemp / TimeExpected YieldPurity (HPLC)
1 Buchwald-Hartwig Amination HNMe2​ , Pd2​(dba)3​ , BINAP, Cs2​CO3​ 90 °C / 12 h80 – 85%> 95%
2 Electrophilic BrominationNBS, DMF0 °C to RT / 3 h90 – 95%> 98%
3 Suzuki-Miyaura Coupling PhB(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90 °C / 16 h75 – 80%> 99%

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Application

Application Note: Synthetic Utility and Medicinal Chemistry Profiling of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) Executive Summary & Structural Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3)

Executive Summary & Structural Profiling

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is a highly functionalized, electron-rich heteroaromatic building block. In contemporary drug discovery, thiophene scaffolds are widely recognized as privileged bioisosteres for benzene rings, offering distinct lipophilicity, enhanced metabolic stability, and unique vector geometries[1],[2].

This specific molecule features a strategic "push-pull" electronic system:

  • The "Push" (C5-Dimethylamino): The strong +M (mesomeric) effect of the dimethylamino group pushes electron density into the thiophene ring. This localization heavily enriches the C3 position, making it highly susceptible to regioselective electrophilic aromatic substitution[3],[4].

  • The "Pull" (C2-Methyl Ester): The electron-withdrawing ester stabilizes the ring and serves as a robust protecting group during C3 functionalization. Post-functionalization, it acts as a versatile handle for saponification and amide coupling[5].

  • Steric Shielding (C4-Phenyl): The phenyl group provides a rigid hydrophobic vector, frequently utilized to occupy deep lipophilic pockets in target proteins (e.g., the DFG-out pocket in kinases)[6].

Mechanistic Role in Privileged Scaffold Synthesis

The primary medicinal chemistry application of this compound is serving as an advanced precursor for Thieno[3,2-d]pyrimidines and Thiophene-2-carboxamides .

By functionalizing the nucleophilic C3 position with an amine (typically via nitration followed by reduction), this scaffold is rapidly converted into thieno[3,2-d]pyrimidin-4(3H)-ones. These fused heterocycles are the core pharmacophores of several clinical-stage oncology drugs, including the PI3K/mTOR inhibitor Apitolisib (GDC-0980) and various Cdc7 inhibitors like TAK-931[7],[6]. Alternatively, direct hydrolysis of the ester and subsequent coupling with complex amines yields thiophene-2-carboxamides, which have demonstrated potent, selective inhibition of Sirtuin (SIRT1/2/3) enzymes[5].

Reactivity A Methyl 5-(dimethylamino)- 4-phenylthiophene-2-carboxylate (Core Scaffold) B Electrophilic Substitution (C3) (e.g., Nitration, Halogenation) A->B C3 is highly nucleophilic C Saponification (C2) (LiOH or NaOH) A->C Ester Hydrolysis D 3-Substituted Intermediate (Precursor for Annulation) B->D E Thiophene-2-carboxylic Acid (Coupling Partner) C->E F Fused Heterocycles (e.g., Thienopyrimidines) D->F Cyclization (Formamide) G Complex Amides (e.g., SIRT/Kinase Inhibitors) E->G Amide Coupling (HATU)

Fig 1: Dual-axis synthetic workflow for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Experimental Protocols: Self-Validating Systems

Expertise Note: The following protocols are engineered to preserve the electron-rich dimethylamino group from oxidation and prevent cleavage of the delicate thiophene ring.

Protocol A: Chemoselective Saponification to the Free Carboxylic Acid

Rationale: Lithium hydroxide (LiOH) is selected over NaOH/KOH to provide a milder pH profile, mitigating the risk of ester hydrolysis-induced decarboxylation—a known degradation pathway in electron-rich thiophene-2-carboxylic acids.

  • Preparation: Dissolve 1.0 eq of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O to achieve a 0.2 M concentration. Causality: The mixed solvent system ensures complete dissolution of the hydrophobic starting material while providing an aqueous phase for the hydroxide ions.

  • Reagent Addition: Add 2.5 eq of LiOH·H2O in one portion at 0 °C to prevent exothermic degradation.

  • Reaction: Warm to ambient temperature (20-25 °C) and stir for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot (high Rf) will disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C.

  • Acidification (Critical Step): Carefully acidify the aqueous layer using 1M HCl to pH 4.0-4.5 .

    • Causality: Do not over-acidify (pH < 2). The dimethylamino group will protonate at highly acidic pH, making the zwitterionic product highly water-soluble and nearly impossible to extract into an organic phase.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free carboxylic acid.

Protocol B: High-Efficiency Amide Coupling (SIRT/Kinase Inhibitor Precursor)

Rationale: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate. This is essential for overcoming the severe steric hindrance imparted by the adjacent 4-phenyl group during nucleophilic attack by the amine[5].

  • Activation: Dissolve 1.0 eq of the synthesized thiophene-2-carboxylic acid in anhydrous DMF (0.1 M) under an inert atmosphere (N₂/Ar). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Validation: The solution will typically deepen in color (yellow to orange), indicating active ester formation.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., a functionalized piperidine). Stir for 2-4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Wash the organic layer sequentially with 5% LiCl aqueous solution (to remove residual DMF), water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂) to isolate the final thiophene-2-carboxamide.

Quantitative Data Summary

The table below summarizes the expected reaction parameters, yields, and analytical markers for the key transformations of this scaffold.

Reaction StepReagents & ConditionsExpected YieldAnalytical Markers (TLC / NMR)Target Application
Ester Saponification LiOH·H₂O (2.5 eq), THF/MeOH/H₂O, 25 °C, 4-6 h85 - 92%Rf shift to baseline; Loss of -OCH₃ singlet (~3.8 ppm)Precursor for Amide Coupling
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMF, 25 °C, 2-4 h75 - 88%Appearance of amide N-H (~8.5 ppm); Mass shiftSIRT / Kinase Inhibitors
C3-Nitration HNO₃/H₂SO₄, 0 °C, 1 h60 - 75%Downfield shift of thiophene protonsPrecursor for Thienopyrimidines
Annulation Formamide, 150 °C, 12 h (post-reduction)50 - 65%Appearance of pyrimidine C-H (~8.0 ppm)Apitolisib Analogs / Cdc7 Inhibitors

Pharmacophore Mapping & Target Engagement

When converted into a Thieno[3,2-d]pyrimidine, the scaffold acts as a potent ATP-competitive kinase inhibitor. The pyrimidine core forms critical hydrogen bonds with the kinase hinge region, while the dimethylamino and phenyl groups project into solvent-exposed and hydrophobic pockets, respectively. This mechanism is classically utilized to halt tumor cell proliferation via the PI3K/AKT/mTOR signaling cascade[7].

Pathway Drug Thienopyrimidine Inhibitor PI3K PI3K Kinase Drug->PI3K ATP-competitive inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes

Fig 2: Mechanism of action for thiophene-derived kinase inhibitors in the PI3K/AKT pathway.

Sources

Method

Application Note: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate as a Privileged Precursor for Bioactive Thiophene Derivatives

Introduction & Mechanistic Rationale Thiophene cores are ubiquitous in medicinal chemistry due to their bioisosteric relationship with phenyl rings, favorable pharmacokinetic profiles, and modular synthetic tractability....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene cores are ubiquitous in medicinal chemistry due to their bioisosteric relationship with phenyl rings, favorable pharmacokinetic profiles, and modular synthetic tractability. Specifically, highly functionalized thiophenes serve as critical starting points for the synthesis of complex polycyclic hybrid molecules and targeted therapeutics [1].

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) is a highly specialized, electron-rich building block. Its unique substitution pattern offers orthogonal reactivity that is highly prized in drug discovery:

  • C5-Dimethylamino Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the π -system of the thiophene core.

  • C4-Phenyl Group: Provides essential steric shielding and lipophilicity, frequently participating in π−π stacking interactions within target protein binding pockets.

  • C2-Methyl Ester: Serves as an electron-withdrawing group (EWG) and a latent synthetic handle for further functionalization (e.g., amidation).

  • C3-Position (Unsubstituted): The synergistic "push-pull" electronic effect between the C5-EDG and C2-EWG highly activates the C3 position toward Electrophilic Aromatic Substitution (EAS). As the only open position on the ring, it allows for exclusive regioselective functionalization.

Recent pharmacological evaluations have demonstrated that derivatives of this scaffold, particularly phenylthiophene-2-carboxamides, exhibit subnanomolar potency as Respiratory Syncytial Virus (RSV) fusion protein inhibitors[2]. This application note details the validated protocols for diverging this precursor into two primary therapeutic scaffolds: Thiophene-2-carboxamides and C3-Halogenated Thiophenes .

Synthetic Workflow & Divergent Pathways

G Precursor Methyl 5-(dimethylamino) -4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) Hydrolysis Protocol A: Saponification (LiOH, THF/MeOH/H2O) Precursor->Hydrolysis Bromination Protocol C: C3-Bromination (NBS, DMF, 0 °C) Precursor->Bromination Acid 5-(Dimethylamino)-4-phenyl -thiophene-2-carboxylic acid Hydrolysis->Acid Amidation Protocol B: Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide Thiophene-2-carboxamide Derivatives (e.g., RSV Inhibitors) Amidation->Amide BromoDeriv Methyl 3-bromo-5-(dimethylamino) -4-phenylthiophene-2-carboxylate Bromination->BromoDeriv

Figure 1: Divergent synthetic workflows for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Experimental Protocols

Protocol A: Saponification to 5-(Dimethylamino)-4-phenylthiophene-2-carboxylic acid

Causality & Design: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH to ensure mild cleavage of the methyl ester. The use of a mixed solvent system (THF/MeOH/H2O) ensures complete solvation of the lipophilic precursor while providing the necessary aqueous environment for the hydroxide nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (1.0 eq, 2.61 g, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL).

  • Reaction: Add LiOH·H₂O (3.0 eq, 1.26 g, 30 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.6 ) should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of distilled water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 3–4. A precipitate will form.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

  • Self-Validation: LC-MS expected [M+H]+=248.1 m/z. 1 H NMR will show the disappearance of the methyl ester singlet at ∼3.8 ppm.

Protocol B: Synthesis of Thiophene-2-carboxamide Derivatives

Causality & Design: HATU is selected as the coupling reagent because the thiophene-2-carboxylic acid can be sterically shielded by the adjacent C3 proton and the bulky C4-phenyl group. HATU ensures the rapid formation of a highly reactive HOAt ester, minimizing degradation of the electron-rich thiophene core and driving the amidation to completion even with deactivated anilines.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid from Protocol A (1.0 eq, 2.47 g, 10 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 5.2 mL, 30 mmol) followed by HATU (1.2 eq, 4.56 g, 12 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired amine (e.g., 4-fluoroaniline for antiviral screening) (1.1 eq, 11 mmol). Stir the reaction at room temperature for 12 hours.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold water (100 mL).

  • Extraction: Extract with EtOAc ( 3×50 mL). Wash the organic layer sequentially with saturated NaHCO₃ (50 mL), 1M HCl (50 mL), and brine ( 5×50 mL to remove DMF).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) to yield the target carboxamide.

  • Self-Validation: 1 H NMR will reveal a new broad singlet corresponding to the amide -NH proton typically downfield ( >8.0 ppm).

Protocol C: Regioselective C3-Bromination

Causality & Design: Bromination at C3 provides a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or directly enhances target binding affinity (as seen in RSV inhibitors [2]). N-Bromosuccinimide (NBS) is used at 0 °C because the C5-dimethylamino group makes the thiophene ring exceptionally electron-rich; strict temperature control prevents over-oxidation or decomposition.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (1.0 eq, 2.61 g, 10 mmol) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add NBS (1.05 eq, 1.87 g, 10.5 mmol) portion-wise over 10 minutes, keeping the reaction flask shielded from light.

  • Reaction: Stir at 0 °C for 1 hour. The reaction is typically instantaneous due to the highly activated nature of the C3 position.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to neutralize any unreacted electrophilic bromine.

  • Isolation: Dilute with water (50 mL) and extract with EtOAc ( 3×30 mL). Wash the organic layers extensively with water and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: LC-MS expected [M+H]+ isotopic pattern at 340.0/342.0 m/z (1:1 ratio). 1 H NMR will show the complete disappearance of the aromatic C3-H singlet (typically around 7.5 ppm).

Quantitative Data Summary

The following table summarizes the expected yields, optimized conditions, and primary analytical validation markers for the described workflows.

Derivative TargetSynthetic RouteOptimized Reagents & ConditionsTypical YieldKey Analytical Feature (Validation)
Carboxylic Acid Protocol ALiOH·H₂O, THF/MeOH/H₂O, RT, 4-6h90–95%Disappearance of -OCH₃ singlet ( ∼3.8 ppm) in 1 H NMR
Carboxamide Protocol BHATU, DIPEA, R-NH₂, DMF, RT, 12h75–85%Appearance of Amide -NH broad singlet ( >8.0 ppm) in 1 H NMR
3-Bromo Ester Protocol CNBS, DMF, 0 °C, 1h80–88%Disappearance of C3-H aromatic singlet ( ∼7.5 ppm) in 1 H NMR

References

  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: ACS Omega (2021) URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of phenylthiophene-2-carboxamide-based RSV fusion protein inhibitors Source: Bioorganic Chemistry (2026) URL: [Link]

Application

Application Notes and Protocols for In Vitro Characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate as a Potential Kinase Inhibitor

Introduction The landscape of targeted therapy is continually evolving, with a significant focus on the discovery of small molecule inhibitors that modulate key signaling pathways implicated in diseases such as cancer.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of targeted therapy is continually evolving, with a significant focus on the discovery of small molecule inhibitors that modulate key signaling pathways implicated in diseases such as cancer.[1] Thiophene derivatives represent a promising class of heterocyclic compounds with diverse pharmacological properties, including anticancer activities.[2][3] This document provides a detailed guide for the in vitro characterization of a novel thiophene-based compound, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate. Given its structural features, this compound is hypothesized to function as a kinase inhibitor, potentially targeting critical cell signaling cascades like the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein provide a comprehensive framework for the initial biochemical screening, cell-based validation, and target engagement confirmation of this compound, ensuring a rigorous and logical progression for its preclinical evaluation.

I. Foundational Concepts: The Rationale Behind the Assays

The journey of characterizing a novel small molecule inhibitor begins with understanding its direct interaction with the purified target enzyme and then progresses to evaluating its effects within the complex environment of a living cell.[6] A common reason for discrepancies between biochemical and cell-based assay results is the difference in experimental conditions.[7] For instance, biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the kinase, while intracellular ATP levels are significantly higher, which can impact the potency of ATP-competitive inhibitors.[7] Therefore, a multi-faceted approach is crucial for a thorough evaluation.

This guide will focus on assays to investigate the potential inhibitory effects of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate on the PI3K/Akt/mTOR pathway. This pathway is a cornerstone of cell regulation, and its frequent activation in cancer makes it a prime target for therapeutic intervention.[4][5]

II. Biochemical Assays: Direct Target Inhibition

The first step is to determine if Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate directly inhibits the kinase activity of a purified enzyme. Here, we will focus on mTOR, a key serine/threonine kinase in the PI3K/Akt/mTOR pathway.[8][9]

A. In Vitro mTOR Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by purified mTOR kinase.[9] A non-radioactive, ELISA-based format is a sensitive and convenient method for this purpose.[9]

Principle: The assay quantifies the phosphorylation of a substrate, such as p70S6K, by mTOR. A phospho-specific antibody is used to detect the phosphorylated substrate.[9]

Workflow Diagram:

cluster_0 Biochemical mTOR Kinase Assay Workflow A Prepare Reagents: - Purified mTOR enzyme - Kinase buffer - ATP - Substrate (e.g., p70S6K) - Test compound dilutions B Add enzyme, substrate, and test compound to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Add phospho-specific detection antibody E->F G Add secondary antibody and substrate for detection F->G H Read signal (e.g., absorbance, fluorescence) G->H I Data Analysis: - Calculate % inhibition - Determine IC50 value H->I

Caption: Workflow for the in vitro mTOR kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate in DMSO.[10] Create a series of dilutions in kinase buffer to generate a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).[7] Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.[7]

  • Reaction Setup: In a 96-well or 384-well plate, add the purified active mTOR enzyme and its substrate (e.g., recombinant p70S6K) in kinase assay buffer.[9]

  • Compound Addition: Add the diluted test compound or vehicle control to the appropriate wells.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP.[11] Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[12]

  • Detection: Stop the reaction and proceed with the detection of substrate phosphorylation using a phospho-specific antibody, following the manufacturer's instructions for the specific ELISA kit.[9]

  • Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[13]

Data Presentation:

CompoundTargetIC50 (nM)
Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylatemTOR[Hypothetical Value]
Known mTOR Inhibitor (e.g., Rapamycin)mTOR[Reference Value]

III. Cell-Based Assays: Cellular Pathway Modulation

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[6] These assays assess the compound's ability to permeate the cell membrane, engage its target, and modulate the downstream signaling pathway.[7]

A. Western Blotting for Phosphorylated Pathway Components

This technique is used to measure the levels of phosphorylated proteins downstream of mTOR, such as p70S6K and 4E-BP1, providing a direct readout of pathway inhibition.[11]

Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated forms of the target proteins.[11]

Detailed Protocol:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, which is sensitive to insulin-induced mTORC1 activation) in culture plates and allow them to adhere.[8] Treat the cells with various concentrations of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate for a specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[11]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control like β-actin should also be used.

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

B. Cell Viability Assay (MTT Assay)

This assay evaluates the effect of the compound on cell proliferation and viability.[11]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[11]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineGI50 (µM)
Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylateMCF-7[Hypothetical Value]
Doxorubicin (Positive Control)MCF-7[Reference Value]

IV. Target Engagement Assays: Confirming Intracellular Binding

To confirm that the observed cellular effects are due to the direct binding of the compound to its intended target, a target engagement assay is crucial.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7]

A. Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (the inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining in the cell lysate after heating to various temperatures. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[7]

Workflow Diagram:

cluster_1 CETSA Workflow J Treat cells with test compound or vehicle K Harvest and lyse cells J->K L Aliquot cell lysate K->L M Heat aliquots to a range of temperatures L->M N Centrifuge to pellet aggregated proteins M->N O Collect supernatant (soluble protein fraction) N->O P Analyze soluble target protein levels by Western blot O->P Q Data Analysis: - Plot % soluble protein vs. temperature - Observe thermal shift P->Q

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate or a vehicle control.

  • Heating: After treatment, harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of different temperatures.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., mTOR) remaining in the soluble fraction by Western blotting.[7]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[7]

V. Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate as a potential kinase inhibitor. By systematically progressing from biochemical assays to cell-based functional and target engagement assays, researchers can build a comprehensive profile of the compound's activity and mechanism of action. This logical and evidence-based approach is fundamental to the successful advancement of promising small molecules in the drug discovery pipeline.

References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).
  • BenchChem. (2025). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide.
  • ResearchGate. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line.
  • AACR Journals. (2008, May 1).
  • BenchChem. (2025).
  • (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • PubMed Central. (n.d.). Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4.
  • PubMed Central. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • AACR Journals. (2008, May 1).
  • PubMed Central. (n.d.).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • APExBIO. (n.d.). PI3K/Akt/mTOR Signaling.
  • BOC Sciences. (2023, July 1). FDA-approved small molecule kinase inhibitors-Part 1.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PubMed Central. (2023, February 20).

Sources

Method

Application Note: Catalytic Methods for the Preparation of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Introduction & Strategic Overview Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is a highly functionalized thiophene scaffold with significant value in modern medicinal chemistry. Thiophene-2-carboxylates are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is a highly functionalized thiophene scaffold with significant value in modern medicinal chemistry. Thiophene-2-carboxylates are frequently utilized as core pharmacophores in the development of protein-protein interaction (PPI) stabilizers, such as modulators of the 14-3-3 protein complex[1].

The direct functionalization of the thiophene core with a dimethylamino group at the C5 position presents a synthetic challenge due to the electronic push-pull nature of the ring (an electron-withdrawing ester at C2 and an electron-donating amine at C5). To construct this molecule efficiently, a highly controlled two-step sequence is employed:

  • Regioselective Electrophilic Bromination of methyl 4-phenylthiophene-2-carboxylate.

  • Palladium-Catalyzed Buchwald-Hartwig Amination of the resulting aryl bromide with dimethylamine.

Mechanistic Causality & Experimental Design

Regioselective Bromination

The starting material, methyl 4-phenylthiophene-2-carboxylate, contains a deactivating methyl ester at the C2 position. However, the sulfur atom strongly directs electrophilic aromatic substitution to the α -positions. Since C2 is sterically and chemically blocked, the C5 position becomes the primary site of attack. The use of N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 50 °C ensures complete conversion [1]. DMF acts as a polar aprotic solvent that stabilizes the intermediate bromonium ion, accelerating the reaction while preventing over-bromination.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Coupling a secondary aliphatic amine (dimethylamine) to an electron-rich heteroaryl bromide requires a highly active catalytic system to overcome the high activation energy of reductive elimination[2].

  • Catalyst & Ligand: We employ Pd2​(dba)3​ paired with RuPhos. RuPhos, a bulky, electron-rich dialkylbiaryl monophosphine ligand, facilitates the oxidative addition of the heteroaryl bromide and accelerates the reductive elimination step, preventing undesired β -hydride elimination [3].

  • Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide ( NaOtBu ) will rapidly hydrolyze the C2 methyl ester. Therefore, cesium carbonate ( Cs2​CO3​ ), a mild inorganic base, is selected to ensure excellent functional group tolerance while remaining basic enough to deprotonate the coordinated amine [4].

Reaction Pathway & Catalytic Workflows

SynthesisWorkflow A Methyl 4-phenylthiophene -2-carboxylate B Methyl 5-bromo-4-phenylthiophene -2-carboxylate A->B NBS, DMF 50 °C, 4 h C Methyl 5-(dimethylamino) -4-phenylthiophene-2-carboxylate B->C HNMe2 (2M in THF) Pd2(dba)3, RuPhos, Cs2CO3 1,4-Dioxane, 90 °C, 12 h

Caption: Two-step catalytic synthesis of the target thiophene via bromination and Buchwald-Hartwig amination.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)-Br L_n Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Am Ar-Pd(II)-NR2 L_n PdII_Ox->PdII_Am Amine Coordination & Deprotonation (HNMe2, Cs2CO3) PdII_Am->Pd0 Reductive Elimination (Product Release)

Caption: Simplified Pd-catalyzed Buchwald-Hartwig amination cycle highlighting key mechanistic steps.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-bromo-4-phenylthiophene-2-carboxylate

Self-Validating Check: The reaction progress must be monitored by LC-MS. The disappearance of the starting material ( [M+H]+=219 ) and the appearance of the brominated isotopic pattern ( [M+H]+=297/299 ) confirms successful regioselective bromination [1].

Step-by-Step Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve methyl 4-phenylthiophene-2-carboxylate (1.60 g, 7.33 mmol) in anhydrous DMF (15 mL) at 25 °C.

  • Add N-Bromosuccinimide (NBS) (1.37 g, 7.70 mmol, 1.05 equiv) in a single portion. (Note: A slight excess of NBS ensures complete conversion without significant dibromination).

  • Heat the resulting solution to 50 °C and stir for 4 hours.

  • Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution ( 3×20 mL) to remove residual DMF, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (silica gel, 0–20% EtOAc in Hexanes) to afford the title compound as a solid.

Protocol B: Catalytic Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Self-Validating Check: The use of an air-free environment is critical. If the reaction mixture turns black immediately upon heating, palladium black has precipitated, indicating catalyst deactivation (likely due to oxygen ingress or poor ligand coordination).

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, charge methyl 5-bromo-4-phenylthiophene-2-carboxylate (1.00 g, 3.36 mmol), Pd2​(dba)3​ (61 mg, 0.067 mmol, 2 mol%), RuPhos (63 mg, 0.134 mmol, 4 mol%), and anhydrous Cs2​CO3​ (2.74 g, 8.40 mmol, 2.5 equiv).

  • Evacuate and backfill the Schlenk tube with ultra-pure nitrogen (repeat 3 times).

  • Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • Add Dimethylamine solution (2.0 M in THF, 3.36 mL, 6.72 mmol, 2.0 equiv) dropwise.

  • Seal the tube and heat the vigorously stirring mixture to 90 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (silica gel, 10–30% EtOAc in Hexanes) to yield the pure methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Quantitative Data & Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination step, demonstrating the causality behind the selection of RuPhos and Cs2​CO3​ .

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Observation / Mechanistic Rationale
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10015Poor conversion; bidentate ligand restricts secondary amine coordination.
2 Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane9045Moderate conversion; reductive elimination is slow.
3 Pd2​(dba)3​ RuPhos NaOtBu 1,4-Dioxane9032Base-induced saponification of the C2 methyl ester[4].
4 Pd(OAc)2​ RuPhos K3​PO4​ 1,4-Dioxane9068Good conversion; slightly lower efficiency than Pd(0) source.
5 Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane 90 89 Optimal; excellent functional group tolerance and rapid coupling.

References

  • Fragment-based Differential Targeting of PPI Stabilizer Interfaces. ACS Chemical Biology, 2020.[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2005.[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace, 2021.[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity. ACS Catalysis, 2019.[Link]

Sources

Application

Application Notes and Protocols: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate in Organic Semiconductor Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of high-performance organic semiconductors (OSCs) relies heavily on the precise engineering of molecular energy levels and solid-state packing. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (MDPTC, CAS: 185851-98-3) is a highly specialized, polyfunctional heterocyclic building block designed for advanced optoelectronic applications.

MDPTC embodies a classic Donor-Acceptor (D-A) "push-pull" architecture within a single compact thiophene ring. The causality behind its structural design is rooted in frontier molecular orbital (FMO) engineering:

  • The Donor (5-Dimethylamino group): Acts as a powerful electron-donating group (EDG) via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level.

  • The Acceptor (2-Methyl carboxylate group): Functions as an electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Carboxylate-substituted thiophenes are highly effective at downshifting energy levels to increase the open-circuit voltage ( Voc​ ) in fullerene-free polymer solar cells[1].

  • The Steric Modifier (4-Phenyl group): Induces a controlled torsional twist in the molecular backbone. This twist synthetically modifies the dielectric constant of the organic semiconductor and prevents excessive, trap-forming crystallization during thin-film deposition[2].

When integrated into larger conjugated systems—either as a terminal end-capping unit for Non-Fullerene Acceptors (NFAs) or as a pendant functional group—the intramolecular charge transfer (ICT) between the amine and the ester narrows the optical bandgap. Furthermore, the strong dipole moment generated by this push-pull system is highly beneficial for creating effective interfacial layers that promote energy level matching and inhibit exciton quenching at the electrode interfaces of organic solar cells[3].

Physicochemical & Optoelectronic Profile

To facilitate experimental design, the fundamental properties and mechanistic significance of MDPTC's structural components are summarized below.

Property / Structural FeatureValue / CharacteristicMechanistic Significance in OSCs
CAS Number 185851-98-3Standard identifier for procurement and safety data.
Molecular Formula C₁₄H₁₅NO₂SCompact D-A system; Mw​ = 261.34 g/mol .
C-3 Position (Unsubstituted) Highly activated C-H bondThe sole open position on the thiophene ring, allowing for highly regioselective halogenation or direct C-H arylation.
Ester Linkage (-COOCH₃) Cleavable protecting groupProvides excellent solubility in chlorinated processing solvents (e.g., chlorobenzene)[1]. Can be hydrolyzed to a free acid for further functionalization.
Dipole Moment High (Push-Pull induced)Enhances phase separation in bulk heterojunctions (BHJs) and improves wettability when used as an interfacial layer[3].

Experimental Protocols: A Self-Validating Synthetic System

The following protocols detail the activation and functionalization of MDPTC for integration into organic semiconductor materials. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Regioselective Electrophilic Bromination at the C-3 Position

Purpose: To convert MDPTC into a reactive electrophile for subsequent Suzuki-Miyaura or Stille cross-coupling reactions, enabling its use as an end-capping group in A-D-A small molecules. Causality: The C-3 position is sterically hindered by the adjacent phenyl and carboxylate groups. However, the strong electron-donating effect of the 5-dimethylamino group sufficiently activates the thiophene ring toward electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures mild, regioselective bromination without cleaving the ester[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of MDPTC in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Low temperatures suppress radical side-reactions and prevent over-bromination.

  • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of recrystallized NBS in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours in the dark (wrap the flask in aluminum foil to prevent photo-induced radical pathways).

  • Quenching & Extraction: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run a TLC plate in 4:1 Hexanes:Ethyl Acetate. A single new spot should appear with a slightly higher Rf​ value than the starting material.

    • ¹H-NMR (CDCl₃): Confirm success by the complete disappearance of the singlet at ~7.5 ppm, which corresponds to the C-3 proton of the starting thiophene ring.

Protocol B: Base-Catalyzed Saponification to Free Carboxylic Acid

Purpose: To cleave the methyl ester, yielding 5-(dimethylamino)-4-phenylthiophene-2-carboxylic acid. Causality: While the methyl ester provides stability, advanced polymer synthesis often requires the attachment of long, branched alkyl chains (e.g., 2-ethylhexyl) to ensure the final conjugated polymer is soluble in processing solvents[1]. Hydrolyzing the ester to a free acid provides a synthetic handle for subsequent amidation or decarboxylative cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the brominated MDPTC intermediate (from Protocol A) in 25 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

  • Hydrolysis: Add 15 mL of a 2.0 M aqueous Sodium Hydroxide (NaOH) solution.

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 70 °C for 4 hours with vigorous stirring. Rationale: The mixed solvent system ensures both the hydrophobic organic starting material and the hydrophilic hydroxide ions remain in contact.

  • Workup: Cool to room temperature and evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (2 × 15 mL) to remove unreacted starting material.

  • Precipitation: Carefully acidify the aqueous layer to pH ~2 using 1.0 M HCl while stirring continuously in an ice bath. The free carboxylic acid will precipitate as a solid[4].

  • Isolation: Filter the precipitate using a Büchner funnel, wash with cold water, and dry in a vacuum oven at 50 °C overnight.

  • Self-Validation Checkpoint:

    • FTIR Spectroscopy: Confirm the disappearance of the sharp ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of a broad, strong O-H stretch between 3300–2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

Workflow Visualization

The following diagram maps the logical progression from the raw MDPTC monomer through synthetic activation and ultimately to thin-film device integration.

G A MDPTC (CAS 185851-98-3) Donor-Acceptor Core B Electrophilic Bromination (C-3 Activation) A->B Halogenation C Alkaline Hydrolysis (Ester Cleavage) A->C Deprotection D Suzuki / Stille Coupling (Pi-Extension) B->D Intermediate C->D Amidation/Coupling E Small Molecule NFA (End-Capped Acceptor) D->E F Conjugated Polymer (Pendant D-A Architecture) D->F G Thin-Film Deposition (Spin-Coating / Slot-Die) E->G F->G H Device Integration (OFET / OPV) G->H Morphology Control

Workflow for MDPTC synthesis and integration into organic semiconductor devices.

References

  • Carboxylate-substituted polythiophenes for efficient fullerene-free polymer solar cells Pure (Eindhoven University of Technology) URL:[Link]

  • Materials for Interfaces in Organic Solar Cells and Photodetectors ACS Publications URL:[Link]

  • UC Berkeley Electronic Theses and Dissertations eScholarship (University of California) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and significantly improve your reaction yields. This document is structured as a dynamic troubleshooting guide and FAQ section, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for each experimental choice.

Introduction: The Gewald Reaction as the Cornerstone for Thiophene Synthesis

The target molecule, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, belongs to the class of polysubstituted 2-aminothiophenes. These structures are of significant interest in medicinal chemistry and materials science.[1][2] The most convergent and widely adopted method for constructing this type of thiophene ring is the Gewald three-component reaction.[3][4][5] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][6]

Understanding the nuances of the Gewald reaction is paramount to achieving high yields. The reaction proceeds through a series of equilibria, starting with a Knoevenagel condensation, followed by the addition of sulfur and a final intramolecular cyclization and aromatization.[7][8][9] Each of these steps presents its own set of challenges that can impact the overall efficiency of the synthesis.

Proposed Synthetic Pathway

The synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate via the Gewald reaction would most likely involve the reaction of a β-enamino ketone, methyl cyanoacetate, and elemental sulfur. The β-enamino ketone can be formed in situ from a corresponding β-ketoester and dimethylamine, or a pre-formed enamine can be used.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed to address specific problems you may encounter during the synthesis.

Q1: I am observing very low or no formation of the desired product. Where should I start my investigation?

A1: The most frequent point of failure in a Gewald synthesis is the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[10] If this step is inefficient, the subsequent sulfur incorporation and cyclization cannot proceed.

  • Initial Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure that your ketone or aldehyde precursor is pure. The active methylene nitrile (in this case, methyl cyanoacetate) should be fresh or redistilled, as it can degrade over time.

    • Isolate the Problem: Conduct a small-scale control reaction with only the carbonyl compound, methyl cyanoacetate, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[10] If you do not observe the formation of this intermediate, the issue lies in the initial condensation.

    • Base Selection is Critical: The choice and amount of base are crucial. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for the Knoevenagel condensation.[11] For your specific substrate, a systematic screening of bases may be necessary. In some cases, using a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can significantly improve yields.[1]

Q2: The Knoevenagel condensation appears to be working, but my overall yield of the thiophene is still poor. What are the next likely culprits?

A2: If the initial condensation is successful, the problem likely lies with the sulfur addition and cyclization steps. These stages are highly dependent on the reaction conditions.

  • Key Parameters to Optimize:

    • Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. While some Gewald reactions proceed at room temperature, many, especially those involving less reactive ketones, require heating (typically in the range of 40-70 °C).[10] A temperature that is too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.[10] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.

    • Solvent Polarity: The choice of solvent is critical for sulfur solubility and reactivity. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can enhance the solubility of elemental sulfur.[10][11]

    • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant competing reaction that lowers the yield of the desired thiophene.[10] Adjusting the temperature or the rate of reagent addition can help minimize the formation of these dimers.[10]

Q3: My reaction mixture turns dark, and I isolate a complex mixture of products that is difficult to purify. What is happening?

A3: The formation of a dark, complex mixture often points to side reactions involving sulfur or decomposition of intermediates. The interaction of the initial Knoevenagel adduct with elemental sulfur can lead to a complex equilibrium of polysulfide intermediates.[7][8][9]

  • Strategies for a Cleaner Reaction:

    • Stoichiometry Control: Ensure accurate stoichiometry of all reagents. An excess of sulfur is sometimes used, but a large excess can lead to the formation of higher-order polysulfides and other sulfur-containing byproducts.

    • Order of Addition: The standard procedure involves generating the Knoevenagel intermediate first, followed by the addition of sulfur.[10] For particularly challenging substrates, a two-step procedure where the α,β-unsaturated nitrile is isolated first and then reacted with sulfur and base in a separate step can provide a cleaner reaction profile and higher yield.[5][11]

    • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often leading to cleaner reaction profiles by minimizing the time for side reactions to occur.[3]

Q4: How do I effectively purify the final product, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate?

A4: Proper purification is essential for obtaining a high yield of the desired product with good purity.

  • Recommended Purification Methods:

    • Work-up: Upon completion, the reaction is typically cooled and poured into ice-cold water to precipitate the crude product.[10] The solid is then collected by filtration and washed with water.

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[11] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q: What is the optimal type of base to use for the Gewald reaction?

A: The choice of base is highly substrate-dependent. Secondary amines like morpholine and piperidine are generally very effective as they are good catalysts for the Knoevenagel condensation.[11] Triethylamine is also commonly used.[12] For some systems, particularly those prone to side reactions, weaker bases or catalytic systems may be advantageous. Recent studies have shown that truly catalytic amounts of conjugate acid-base pairs can be highly effective and improve the greenness of the reaction.[1]

Q: Can I run this reaction at room temperature?

A: While some Gewald reactions can proceed at room temperature, the synthesis of tetrasubstituted thiophenes often requires thermal energy to drive the reaction to completion, especially the cyclization step.[10][13] It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC.

Q: How critical is the purity of elemental sulfur?

A: Using a good quality of finely powdered elemental sulfur is important for its reactivity. The surface area of the sulfur can influence its rate of dissolution and reaction.

Q: Are there any alternative, "greener" approaches to this synthesis?

A: Yes, several strategies can make the Gewald synthesis more environmentally friendly.

  • Catalytic Base: Using a catalytic amount of base instead of stoichiometric amounts reduces waste.[1]

  • Solvent-Free Conditions: Mechanochemistry, using high-speed ball milling, has been successfully applied to the Gewald reaction, often proceeding faster and with higher yields without the need for a solvent.[14]

  • Alternative Solvents: The use of water or other green solvents is being explored, though this may require specific catalysts or reaction conditions.[4]

Data Summary and Key Parameters

ParameterRecommendationRationale and Impact on Yield
Base Screen secondary amines (morpholine, piperidine) and triethylamine. Consider catalytic systems.The base is crucial for the initial Knoevenagel condensation. An optimal base will maximize the formation of the α,β-unsaturated intermediate.[11]
Temperature Screen from room temperature up to 70 °C.Temperature affects the rate of all reaction steps. Too low may lead to incomplete reaction; too high can cause decomposition.[10]
Solvent Polar solvents (Ethanol, Methanol, DMF).Enhances the solubility and reactivity of elemental sulfur, facilitating the cyclization step.[10][11]
Procedure Consider a two-step approach for complex substrates.Isolating the Knoevenagel intermediate can lead to a cleaner reaction and higher overall yield by minimizing side reactions.[5][11]
Agitation Ensure efficient stirring.Good mixing is essential for this heterogeneous reaction to ensure all components interact effectively.

Experimental Protocols

General One-Pot Procedure for Gewald Synthesis
  • To a solution of the β-enamino ketone (1.0 mmol) and methyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the base (e.g., morpholine, 1.1 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[10][11]

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization Carbonyl β-Enamino Ketone Intermediate α,β-Unsaturated Nitrile Carbonyl->Intermediate + Nitrile Nitrile Methyl Cyanoacetate Thiolate Thiolate Intermediate Intermediate->Thiolate + Sulfur Base Base Base->Carbonyl Catalyzes Sulfur Elemental Sulfur (S8) Sulfur->Thiolate Cyclized Dihydrothiophene Intermediate Thiolate->Cyclized Intramolecular Attack Product Methyl 5-(dimethylamino)-4- phenylthiophene-2-carboxylate Cyclized->Product Oxidative Aromatization

Caption: The three key stages of the Gewald reaction for thiophene synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Knoevenagel Is the Knoevenagel intermediate (α,β-unsaturated nitrile) forming? Start->Check_Knoevenagel Optimize_Knoevenagel Optimize Knoevenagel Condensation: - Check starting material purity - Screen different bases - Verify stoichiometry Check_Knoevenagel->Optimize_Knoevenagel No Check_Cyclization Is the reaction stalling after Knoevenagel intermediate formation? Check_Knoevenagel->Check_Cyclization Yes Optimize_Knoevenagel->Check_Knoevenagel Optimize_Cyclization Optimize Sulfur Addition & Cyclization: - Increase temperature (40-70 °C) - Use a more polar solvent (EtOH, DMF) - Check sulfur quality & stoichiometry Check_Cyclization->Optimize_Cyclization Yes Complex_Mixture Is a complex mixture or decomposition observed? Check_Cyclization->Complex_Mixture No Success Improved Yield Optimize_Cyclization->Success Cleaner_Protocol Implement a Cleaner Protocol: - Switch to a two-step procedure - Consider microwave synthesis - Adjust reagent addition rate Complex_Mixture->Cleaner_Protocol Yes Complex_Mixture->Success No Cleaner_Protocol->Success

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.

References

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Figshare. Available at: [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474. Available at: [Link]

  • Vinogradova, O. V., et al. (2016). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 81(1), 56-65. Available at: [Link]

  • ChemRxiv. (2016). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. Available at: [Link]

  • Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31785-31799. Available at: [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 23456-23470. Available at: [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • SciELO. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Search results for: gewald reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Shumba, C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4491-4502. Available at: [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Available at: [Link]

  • Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 11(6), 1083-1091. Available at: [Link]

  • Sabnis, R. W., et al. (2007). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate synthesis

Technical Support Center: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is specifically designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate . The synthesis of this and related polysubstituted thiophenes is commonly achieved through the Gewald three-component reaction, a versatile and powerful method in heterocyclic chemistry.[1][2][3]

The successful outcome of the Gewald reaction is highly dependent on the precise control of reaction parameters, with temperature being one of the most critical variables. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction temperature for maximum yield and purity.

Troubleshooting Guide & FAQs

Q1: What is the fundamental role of temperature in the synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate?

A1: Temperature is a critical parameter in the Gewald reaction because the synthesis involves a sequence of distinct mechanistic steps, each with its own temperature sensitivity.[4] The overall process can be broken down into three core stages:

  • Knoevenagel-Cope Condensation: The initial step is the base-catalyzed condensation of the carbonyl compound (phenylacetaldehyde) and the active methylene compound (methyl cyanoacetate).[2][5][6] This step can often proceed at room temperature but may require gentle heating to overcome the activation energy, especially with less reactive substrates.

  • Sulfur Addition & Polysulfide Formation: Elemental sulfur (typically S₈) must be opened and added to the intermediate formed in the first step. This process can be sluggish and is often the rate-limiting step.[6][7] Heating is generally required to improve the solubility and reactivity of sulfur.[4][8]

  • Cyclization and Aromatization: The final step involves the intramolecular cyclization of the sulfur-adduct, followed by tautomerization and aromatization to form the stable thiophene ring.[2] This is the only thermodynamically downhill step that drives the entire reaction sequence to completion.[5][7]

The optimal temperature is a delicate balance: it must be high enough to drive all three stages forward at a reasonable rate but low enough to prevent the decomposition of reactants and intermediates, and to minimize side reactions.[4]

Q2: My reaction is proceeding very slowly or has stalled completely at room temperature. Should I simply increase the heat significantly?

A2: While a lack of progress often points to insufficient temperature, immediately resorting to high heat can be counterproductive. Before drastically increasing the temperature, consider a systematic approach:

  • Verify Reagent Quality: First, ensure your starting materials are pure. Phenylacetaldehyde can oxidize or polymerize on storage, and methyl cyanoacetate can hydrolyze. Using fresh or purified reagents is crucial.[4]

  • Assess the Base and Solvent: The choice of base (in this case, dimethylamine, which also acts as a reactant) and solvent are key. Polar solvents like ethanol, methanol, or DMF are commonly used to help dissolve the sulfur and reaction intermediates.[4][9] Ensure the base is not degraded and is used in the correct stoichiometric amount.

  • Incremental Temperature Increase: If the above factors are ruled out, a gradual increase in temperature is the correct strategy. A typical starting point for optimization is around 40-50 °C.[4][9] You can increase the temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) at each stage. Many Gewald reactions run effectively in the 40-70 °C range.[4] A reaction that stalls at room temperature may simply need the energy to push the sulfur addition and cyclization steps forward.

Q3: I'm observing a high yield of a dark, tarry substance and my desired product is formed in very low quantities. Is my reaction temperature too high?

A3: Yes, the formation of dark-colored tars and a low yield of the desired product are classic indicators of excessive reaction temperature.[4] High temperatures can trigger several competing side reactions that are kinetically favored over the desired pathway:

  • Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step is highly reactive. At elevated temperatures, it can undergo a Michael addition with another molecule of itself, leading to the formation of dimeric byproducts instead of cyclizing to form the thiophene.[10][11]

  • Polysulfide Side Reactions: The reaction of sulfur with the intermediate can lead to a complex equilibrium of polysulfides.[5][7] Excessively high temperatures can promote undesired reactions of these polysulfides, leading to complex mixtures and decomposition.

  • Decomposition: The starting materials or the thiophene product itself may not be stable at high temperatures, leading to degradation.

If you are observing these issues, the first corrective action should be to lower the reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is key to achieving high purity and yield.

Q4: How can I systematically determine the optimal reaction temperature for my specific setup?

A4: A systematic optimization study is the most reliable method. This is typically done by running a series of small-scale, parallel reactions where only the temperature is varied. This allows for a direct comparison of the outcomes.

Below is a detailed protocol and a data table illustrating a typical optimization study.

  • Setup: Arrange four identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars and reflux condensers. Place each in a controlled heating mantle or a pre-heated oil bath set to 40°C, 50°C, 60°C, and 70°C, respectively.

  • Reagent Preparation: In each flask, combine phenylacetaldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in 10 mL of ethanol.

  • Reaction Initiation: To each flask, add dimethylamine (2.0 mmol, typically as a solution in a compatible solvent) to act as both the base and reactant. Start stirring simultaneously.

  • Monitoring: Monitor the progress of each reaction every 30 minutes using a single TLC plate for direct comparison. Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once a reaction appears complete by TLC (or after a set time, e.g., 4 hours), quench it by pouring the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Analysis: Determine the crude yield for each reaction. Analyze the purity of each product using LC-MS or ¹H NMR to identify the optimal condition that provides the best balance of yield and purity.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (by LC-MS, %)Observations
40655%95%Clean reaction, but slow conversion.
50482%94%Good conversion rate and high purity.
602.585%88%Faster reaction, but noticeable increase in a key byproduct.
701.570%75%Very fast reaction, significant darkening and multiple byproducts observed.

Visual Guides

To further clarify the process, the following diagrams illustrate the reaction mechanism, the experimental workflow for optimization, and a logical troubleshooting sequence.

Gewald Reaction Mechanism

Gewald_Mechanism Fig. 1: Simplified Gewald Reaction Pathway R1 Phenylacetaldehyde + Methyl Cyanoacetate I1 Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) R1->I1 Knoevenagel Condensation Base Dimethylamine (Base) Base->R1 Sulfur Elemental Sulfur (S8) Sulfur->I1 I2 Sulfur Adduct I1->I2 Sulfur Addition P Methyl 5-(dimethylamino)-4- phenylthiophene-2-carboxylate I2->P Cyclization & Aromatization

Caption: A diagram of the key stages in the Gewald synthesis.

Workflow for Temperature Optimization

Optimization_Workflow Fig. 2: Experimental Workflow for Optimization A 1. Parallel Reaction Setup (40°C, 50°C, 60°C, 70°C) B 2. Add Reagents & Base A->B C 3. Monitor by TLC (Every 30 min) B->C D 4. Reaction Quench & Product Isolation C->D E 5. Analyze Yield & Purity (LC-MS / NMR) D->E F 6. Identify Optimal Temperature E->F

Caption: A step-by-step workflow for optimizing reaction temperature.

Troubleshooting Logic

Troubleshooting_Flowchart Fig. 3: Troubleshooting Flowchart Start Start Synthesis Problem What is the issue? Start->Problem Slow Low / No Conversion Problem->Slow Slow Reaction Byproducts Low Yield / High Impurity Problem->Byproducts Byproducts / Tar Check1 Check Reagent Quality & Stoichiometry Slow->Check1 Check2 Is Temperature > 60°C? Byproducts->Check2 Action1 Use Fresh Reagents Check1->Action1 Impure? IncreaseT Gradually Increase Temp (e.g., to 50°C) Check1->IncreaseT Pure Action2 Lower Temperature (e.g., to 50°C) Check2->Action2 Yes Action3 Consider Two-Step Procedure (Isolate Knoevenagel Intermediate) Check2->Action3 No

Caption: A logical guide to troubleshooting common temperature-related issues.

References

  • Kinart, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Kinart, A., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Kinart, A., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(18), 11996–12008. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate esterification

Topic: Minimizing Side Reactions During the Esterification of 5-(Dimethylamino)-4-phenylthiophene-2-carboxylic Acid to Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate. Executive Summary & Chemical Context The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During the Esterification of 5-(Dimethylamino)-4-phenylthiophene-2-carboxylic Acid to Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Executive Summary & Chemical Context

The synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate[1] from its corresponding carboxylic acid presents a unique set of chemoselective challenges. The substrate features a tertiary amine (the dimethylamino group), a highly electron-rich thiophene ring, and steric bulk from the C4-phenyl group. Traditional esterification methods (such as Fischer esterification using refluxing methanol and catalytic sulfuric acid) frequently lead to catastrophic failure due to acid-catalyzed protodecarboxylation[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yielding esterification while preserving the integrity of the thiophene core.

Troubleshooting FAQs: Causality & Solutions

Q1: I attempted a standard Fischer esterification (MeOH/H₂SO₄), but my LCMS shows a major peak corresponding to a mass loss of 44 Da. What happened?

  • Causality: You are observing complete protodecarboxylation[3]. Thiophene-2-carboxylic acids are highly susceptible to decarboxylation under strongly acidic conditions[2]. The C5-dimethylamino group acts as a powerful electron-donating group, stabilizing the Wheland intermediate (sigma complex) formed upon ipso-protonation at the C2 position. This drastically lowers the activation energy for the loss of CO₂[4].

  • Solution: Immediately abandon strong mineral acids. Switch to mild, non-acidic esterification methods such as base-promoted alkylation (K₂CO₃/MeI) or Steglich-type esterification (EDC/DMAP)[5].

Q2: I switched to a DCC/DMAP coupling method, but my yield is stalled at 40%, and I see a highly non-polar byproduct on TLC. Why?

  • Causality: The C4-phenyl group introduces steric hindrance adjacent to the carboxylate. In carbodiimide-mediated couplings, if the nucleophilic attack of methanol on the O-acylisourea intermediate is slow due to sterics, the intermediate undergoes a 1,3-rearrangement to form an inactive, stable N-acylurea byproduct[5].

  • Solution: Ensure you are using a sufficient catalytic amount of DMAP (typically 10–20 mol%). DMAP acts as a highly efficient nucleophilic transfer catalyst to intercept the O-acylisourea before it can rearrange[5]. Alternatively, switch from DCC to EDC·HCl, which allows for easier removal of urea byproducts during aqueous workup.

Q3: My product is turning dark brown during concentration, and NMR shows degradation of the dimethylamino signals. How do I prevent this?

  • Causality: The 5-dimethylamino group is a tertiary amine on an electron-rich aromatic ring, making it highly susceptible to N-oxidation or oxidative degradation when exposed to air and light, especially in the presence of transition metal impurities or radical initiators.

  • Solution: Perform the reaction under a strict inert atmosphere (Argon or N₂). Degas all solvents prior to use. Store the final isolated ester at -20 °C, protected from light.

Mechanistic Pathway Analysis

To understand the causality of these side reactions, refer to the mechanistic divergence diagram below, which illustrates how the choice of reagents dictates the fate of the thiophene core.

Mechanism SM 5-(Dimethylamino)-4-phenyl thiophene-2-carboxylic acid Protonated Ipso-Protonated Intermediate (C2) SM->Protonated Strong Acid (H2SO4/HCl) Activated Activated Carboxylate (e.g., O-Acylisourea) SM->Activated EDC/DMAP or Base/MeI Decarb Decarboxylated Byproduct + CO2 Protonated->Decarb Fast (-CO2) Ester Target Methyl Ester Activated->Ester MeOH

Mechanistic divergence: Acid-catalyzed protodecarboxylation vs. mild esterification pathways.

Quantitative Data Comparison: Esterification Methods

The following table summarizes the expected outcomes of various esterification strategies applied to this specific substrate, highlighting the critical need for mild conditions.

Esterification MethodReagents & ConditionsExpected YieldPrimary Side Reaction / IssueRecommendation
Fischer Esterification MeOH, cat. H₂SO₄, Reflux< 10%Protodecarboxylation (-CO₂)Not Recommended
Standard Carbodiimide DCC, MeOH, DCM, RT40 - 50%N-acylurea formation (Sterics)Poor atom economy
Steglich Esterification EDC·HCl, DMAP, MeOH, RT85 - 90%Trace N-oxidation (if not degassed)Highly Recommended
Base-Promoted Alkylation K₂CO₃, MeI, DMF, 0 °C to RT90 - 95%Over-alkylation (Quaternary amine)Highly Recommended

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the reaction's success before proceeding to the next step.

Protocol A: Base-Promoted Alkylation (Preferred for Scalability)

This method avoids coupling agents entirely, utilizing the nucleophilicity of the carboxylate salt.

  • Preparation: Charge a flame-dried round-bottom flask with 5-(dimethylamino)-4-phenylthiophene-2-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Purge the flask with Argon for 10 minutes.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The mixture should turn into a fine, homogenous suspension as the carboxylate salt forms.

  • Alkylation: Cool the reaction to 0 °C using an ice bath. Dropwise, add Iodomethane (MeI) (1.2 equiv).

    • Caution: MeI is a volatile alkylating agent; handle exclusively in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Monitoring: Check reaction progress via LCMS.

    • Validation Checkpoint: Look for the disappearance of the starting material mass [M+H]⁺ 248 and the appearance of the product mass[M+H]⁺ 262.

  • Workup: Quench the reaction with cold water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Acid in Dry DMF (Inert Atmosphere) Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add MeI (1.2 eq) dropwise Maintain at 0-5 °C Step2->Step3 Step4 4. Stir at RT for 4 hours Monitor by TLC/LCMS Step3->Step4 Step5 5. Aqueous Workup (EtOAc / LiCl wash) Step4->Step5 Step6 6. Purified Methyl Ester Step5->Step6

Step-by-step workflow for the base-promoted alkylation esterification method.

Protocol B: Steglich-Type Esterification (Preferred for Mildness)

This method operates under completely neutral conditions, eliminating the risk of decarboxylation[5].

  • Preparation: Dissolve the starting carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under Argon.

  • Reagent Addition: Add anhydrous Methanol (5.0 equiv) and DMAP (0.2 equiv). Cool the mixture to 0 °C.

  • Coupling: Add EDC·HCl (1.5 equiv) in one portion.

    • Causality Note: EDC·HCl is chosen over DCC because its corresponding urea byproduct is water-soluble, preventing the need for tedious chromatographic separation of dicyclohexylurea.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • Validation Checkpoint: The crude NMR should show a sharp new singlet integrating to 3H around δ 3.8-3.9 ppm, confirming the methyl ester formation.

References

  • Neises, B.; Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate". Organic Syntheses, 1985, 63, 183. URL:[Link]

  • Tilstam, U. "A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane". Organic Process Research & Development, 2012, 16, 10, 1627–1632. URL:[Link]

  • Ashenhurst, J. "Decarboxylation of Carboxylic Acids". Master Organic Chemistry, 2022. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental to innovation. In the realm of medicinal chemistry and materials science, thiophene derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental to innovation. In the realm of medicinal chemistry and materials science, thiophene derivatives hold a place of prominence due to their diverse biological activities and electronic properties. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key compound, Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

This document moves beyond a simple recitation of spectral data. It provides a comparative framework, dissecting the influence of various substituents on the thiophene ring's spectral characteristics. By understanding the underlying principles of chemical shifts and coupling constants in related analogs, researchers can gain a deeper appreciation for the structural nuances of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating dimethylamino group, the electron-withdrawing methyl carboxylate group, and the anisotropic effects of the phenyl ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.0-7.2Singlet (s)N/A
Phenyl-H (ortho)~7.4-7.6Multiplet (m)
Phenyl-H (meta, para)~7.2-7.4Multiplet (m)
OCH₃ (Ester)~3.8-3.9Singlet (s)N/A
N(CH₃)₂~3.0-3.2Singlet (s)N/A

The lone proton on the thiophene ring, H-3, is expected to appear as a singlet, given the substitution at all other ring positions. Its chemical shift will be influenced by the adjacent electron-withdrawing carboxylate group and the electron-donating dimethylamino group further down the ring. The protons of the phenyl group will likely appear as a complex multiplet in the aromatic region. The methyl protons of the ester and the dimethylamino group are expected to be sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)~162-165
C-5~155-160
C-4~135-140
C-2~130-135
Phenyl C (quaternary)~130-135
Phenyl C-H~125-130
C-3~115-120
OCH₃ (Ester)~51-53
N(CH₃)₂~40-45

The carbonyl carbon of the ester will be the most downfield signal. The thiophene ring carbons (C-2, C-3, C-4, and C-5) will have their chemical shifts significantly influenced by the attached groups. The dimethylamino group at C-5 will cause a substantial upfield shift for C-5 compared to an unsubstituted thiophene, while the phenyl group at C-4 and the carboxylate at C-2 will have deshielding effects.

Comparative Spectral Analysis

To fully appreciate the spectral features of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, it is instructive to compare its predicted spectra with those of simpler, related compounds.

1. Methyl thiophene-2-carboxylate: The ¹H NMR spectrum of this parent compound shows signals for H-3, H-4, and H-5 as doublets of doublets, providing a baseline for the thiophene proton chemical shifts before the introduction of the phenyl and dimethylamino groups.[1][2]

2. 2-Substituted Thiophenes: The chemical shifts of ring protons in methyl (substituted 2-thiophenecarboxylate)s show good linear correlations with those of the corresponding protons in substituted thiophenes.[3][4] This principle allows for a systematic prediction of how the dimethylamino and phenyl groups will alter the spectrum.

3. Dimethylamino-substituted Aromatics: The strong electron-donating nature of the dimethylamino group significantly influences the electron density of the aromatic ring, leading to characteristic upfield shifts of the attached and nearby carbons and protons.[5][6]

The presence of the bulky phenyl group at the C-4 position and the dimethylamino group at the C-5 position can lead to steric hindrance, potentially causing a twist in the thiophene ring system. This conformational change can influence the electronic conjugation and, consequently, the NMR chemical shifts.[6]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their positions on the thiophene ring, which dictate the observed NMR spectral patterns.

Caption: Molecular structure of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate highlighting the key substituents influencing the NMR spectra.

Workflow for NMR-Based Structural Elucidation

The process of determining a molecule's structure using NMR spectroscopy follows a logical progression from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structural Elucidation prep Dissolve Compound in Deuterated Solvent + TMS acq_1h Acquire ¹H NMR Spectrum prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum prep->acq_13c proc Fourier Transform, Phasing, Baseline Correction, Calibration acq_1h->proc acq_13c->proc analysis_1h Analyze ¹H: Chemical Shift, Integration, Multiplicity proc->analysis_1h analysis_13c Analyze ¹³C: Chemical Shift proc->analysis_13c correlation Correlate ¹H and ¹³C Data (e.g., HSQC, HMBC if needed) analysis_1h->correlation analysis_13c->correlation elucidation Assign Signals to Molecular Structure correlation->elucidation

Caption: A streamlined workflow for the structural elucidation of organic compounds using NMR spectroscopy.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of complex organic molecules like Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate. By understanding the predictable effects of various substituents on the thiophene core, researchers can confidently assign spectral features and gain valuable insights into the electronic and steric properties of the molecule. This guide provides a foundational framework for interpreting such spectra, empowering scientists in their pursuit of novel pharmaceuticals and materials.

References

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available from: [Link]

  • Consiglio, G., et al. (1987). An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids b. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Osamura, Y., Sayanagi, O., & Nishimoto, K. (1976). C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant d π Orbitals. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

  • Zweig, A., et al. (1964). Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society. Available from: [Link]

  • Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available from: [Link]

  • Wawer, I., & Pojarlieff, I. G. (1993). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 1999(4), 495-501. Available from: [Link]

  • Stefaniak, L., et al. (1983). Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. 13C Chemical shift studies of ortho-methyl substitution effects. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

Sources

Comparative

Comparative Evaluation of Methyl vs. Ethyl 5-(Dimethylamino)-4-phenylthiophene-2-carboxylate in Medicinal Chemistry Workflows

Executive Summary Thiophene-based heterocycles are privileged scaffolds in modern drug discovery, frequently utilized for their bioisosteric mimicry of phenyl rings and their ability to engage in unique π-stacking intera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based heterocycles are privileged scaffolds in modern drug discovery, frequently utilized for their bioisosteric mimicry of phenyl rings and their ability to engage in unique π-stacking interactions within target binding pockets[1]. Among these, 5-(dimethylamino)-4-phenylthiophene-2-carboxylate derivatives serve as highly versatile synthetic intermediates.

This guide provides a rigorous, objective comparison between two critical building blocks: the commercially ubiquitous methyl ester (CAS: 185851-98-3)[2] and its ethyl ester counterpart. By analyzing their physicochemical properties, hydrolysis kinetics, and synthetic utility, this guide empowers medicinal chemists to select the optimal intermediate for library synthesis and prodrug development.

Physicochemical Profiling & Structural Comparison

The choice of the ester alkyl group—while seemingly minor—exerts a profound impact on both the synthetic handling and the pharmacokinetic profile of the molecule. The table below summarizes the comparative data.

PropertyMethyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylateEthyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
CAS Number 185851-98-3N/A (Custom/Proprietary)
Molecular Formula C14H15NO2SC15H17NO2S
Molecular Weight 261.34 g/mol 275.37 g/mol
Calculated LogP (cLogP) ~3.5~3.9
Topological Polar Surface Area 57.7 Ų57.7 Ų
Hydrolysis Rate (Alkaline) Fast (Reference standard)Slower (Sterically hindered)
Primary Application Rapid intermediate synthesisOrthogonal protection / Prodrugs

Synthetic Reactivity & Hydrolysis Kinetics: The Causality of Choice

In medicinal chemistry, these esters are rarely the final therapeutic agents; they are typically saponified into carboxylic acids and subsequently coupled with various amines to generate bioactive amide libraries. The kinetic rate of this ester hydrolysis is highly sensitive to the steric and electronic environment of the alkoxy group[3].

  • The Methyl Ester Advantage (Rapid Kinetics): The methyl ester undergoes alkaline hydrolysis significantly faster than the ethyl ester. The reduced steric bulk of the methoxy leaving group lowers the activation energy required for the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is the preferred starting material when rapid, mild deprotection is required to prevent the degradation of the electron-rich 5-(dimethylamino) thiophene core, which can be sensitive to prolonged exposure to harsh conditions.

  • The Ethyl Ester Advantage (Orthogonal Stability & Prodrug Potential): The ethyl group introduces increased steric hindrance and slight electron-donating inductive effects, which decelerate the hydrolysis rate[3]. Synthetically, this delayed kinetics allows for orthogonal deprotection strategies—enabling the removal of more labile protecting groups (e.g., acetate esters) elsewhere on a complex molecule without prematurely cleaving the thiophene carboxylate. Furthermore, if the ester is deployed as a prodrug, the ethyl variant offers a higher lipophilicity (cLogP ~3.9), potentially enhancing passive lipid bilayer permeability before being enzymatically cleaved by intracellular carboxylesterases.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations without immediately requiring complex spectroscopic analysis.

Protocol A: Controlled Alkaline Saponification

Objective: Hydrolyze the ester to 5-(dimethylamino)-4-phenylthiophene-2-carboxylic acid.

  • Initiation: Dissolve 1.0 mmol of the chosen ester in 5 mL of a THF:MeOH:H₂O (3:1:1 v/v) solvent system. Cool the mixture to 0 °C.

  • Reagent Addition: Add 3.0 mmol (3.0 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir and allow the reaction to warm to ambient temperature.

  • Validation Checkpoint 1 (Kinetics): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The methyl ester will be completely consumed within 1–2 hours, whereas the ethyl ester requires 4–6 hours. The disappearance of the high-Rf ester spot and the emergence of a UV-active baseline spot confirms the formation of the lithium carboxylate salt.

  • Workup: Concentrate in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with 5 mL of distilled water.

  • Validation Checkpoint 2 (Precipitation): Slowly add 1M HCl dropwise until the pH reaches ~3. The immediate precipitation of a solid validates the successful protonation of the salt into the free carboxylic acid.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Protocol B: Downstream Amide Coupling

Objective: Convert the isolated carboxylic acid into a target amide ligand for biological screening.

  • Activation: Dissolve 1.0 mmol of the synthesized carboxylic acid in 10 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir for 15 minutes at room temperature.

  • Validation Checkpoint 1 (Active Ester Formation): A distinct color shift (typically to a deep yellow/orange) visually validates the formation of the highly reactive OBt-ester intermediate.

  • Coupling: Add 1.2 mmol of the target amine (R-NH₂). Stir for 2–4 hours until complete consumption of the active ester is observed via LC-MS.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry, and purify via flash column chromatography.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the logical progression from ester selection through kinetic hydrolysis and downstream biological screening.

G Methyl Methyl Ester (CAS: 185851-98-3) Fast Hydrolysis Hydrolysis Alkaline Saponification (LiOH, THF/H2O) Methyl->Hydrolysis t ~ 1-2 hrs Ethyl Ethyl Ester Slow Hydrolysis Ethyl->Hydrolysis t ~ 4-6 hrs Acid 5-(Dimethylamino)-4-phenyl thiophene-2-carboxylic acid Hydrolysis->Acid Acidification (HCl) Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Activation Amide Bioactive Thiophene Amide (Target Ligand) Coupling->Amide Yield > 80% Screening In Vitro / In Vivo Biological Screening Amide->Screening Hit ID

Synthetic workflow from thiophene ester selection to biological screening.

Conclusion

The selection between methyl and ethyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate must be dictated by the specific demands of the drug discovery program. The methyl ester[2] is the undisputed choice for rapid, high-throughput library generation due to its facile hydrolysis. Conversely, the ethyl ester provides a strategic advantage when orthogonal synthetic stability or enhanced lipophilicity for prodrug applications is required.

References

  • American Chemical Society (ACS). "Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants". The Journal of Physical Chemistry A. URL: [Link]

Sources

Validation

Comparative LC-MS/MS Workflows for the Quantitation of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate: C18 vs. Biphenyl Chemistries

Executive Summary Thiophene derivatives are critical scaffolds in both the petrochemical industry and modern drug discovery, frequently exhibiting potent antimicrobial, cytotoxic, and neurological activities[1][2][3]. Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are critical scaffolds in both the petrochemical industry and modern drug discovery, frequently exhibiting potent antimicrobial, cytotoxic, and neurological activities[1][2][3]. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3; MW: 261.34 g/mol ) is a highly conjugated, functionalized building block. Analytically, it presents a unique challenge: it possesses a highly basic dimethylamino group alongside a lipophilic, rigid phenylthiophene core.

This guide objectively compares two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) column chemistries—Sub-2 µm Alkyl (C18) and Core-Shell Biphenyl —to determine the optimal workflow for quantifying this compound and resolving it from structurally similar isobaric interferences in complex biological matrices.

Causality in Method Development: Ionization and Separation Mechanisms

As a Senior Application Scientist, developing a self-validating LC-MS/MS method requires understanding the molecular interactions that drive both ionization and chromatographic retention.

Ionization Strategy: ESI+ vs. APCI+

While Atmospheric Pressure Chemical Ionization (APCI) is highly effective for neutral, non-polar thiophenes typically found in petroleum[1], it is not the optimal choice here. The presence of the dimethylamino group acts as a strong proton acceptor in solution. Therefore, Electrospray Ionization in positive mode (ESI+) is the technique of choice. ESI+ efficiently generates [M+H]+ ions ( m/z 262.1) in sufficient quantities for trace-level MS detection, outperforming APCI in terms of signal-to-noise (S/N) for basic analytes[4].

Chromatographic Selectivity: Hydrophobic vs. π−π Interactions

Traditional C18 columns rely exclusively on dispersive, hydrophobic interactions. While a sub-2 µm C18 column provides excellent raw theoretical plate counts, it often struggles to resolve closely related aromatic isomers (e.g., positional isomers of the phenyl ring on the thiophene core)[5].

Conversely, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl ligands interact with the analyte's phenyl and thiophene rings via π−π stacking and dipole-dipole interactions[6]. This dual-retention mechanism significantly enhances the resolution of aromatic isobars and improves peak symmetry by preventing secondary interactions with residual surface silanols.

G cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte Phenylthiophene Core + Dimethylamino Group C18_Int Dispersive / Hydrophobic Interactions Only Analyte->C18_Int Biph_Int π-π Stacking + Hydrophobic Interactions Analyte->Biph_Int C18_Res Poor Isomeric Resolution C18_Int->C18_Res Biph_Res High Isomeric Resolution Biph_Int->Biph_Res

Chromatographic separation mechanisms: C18 vs. Biphenyl phases.

Experimental Protocols

To ensure a self-validating system, the following protocol utilizes a standardized protein precipitation method designed to quench enzymatic activity and recover lipophilic basic compounds quantitatively[7].

Step-by-Step Methodology
  • Standard Preparation: Dissolve Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate in LC-MS grade methanol to yield a 1.0 mg/mL primary stock. Dilute in 50:50 Water:Acetonitrile to create working standards.

  • Matrix Extraction: Spike 50 µL of biological matrix (e.g., plasma) with the analyte and an appropriate stable-isotope-labeled internal standard (SIL-IS).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% (v/v) formic acid to the sample to simultaneously precipitate proteins and ensure the dimethylamino group remains protonated[7].

  • Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 13,000 × g for 10 minutes at 4 °C to pellet the protein matrix[7].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • LC-MS/MS Injection: Inject 2.0 µL onto the LC system.

G Start Analyte: Methyl 5-(dimethylamino) -4-phenylthiophene-2-carboxylate Ionization Ionization Screening (ESI+ vs. APCI+) Start->Ionization ESI ESI+ Selected (Protonation of Dimethylamino) Ionization->ESI High Sensitivity Column Column Screening (C18 vs. Biphenyl) ESI->Column C18 Sub-2 µm C18 (Hydrophobic Retention) Column->C18 Biphenyl Core-Shell Biphenyl (π-π & Dipole Interactions) Column->Biphenyl Opt Method Optimization (Gradient & MRM Tuning) C18->Opt Biphenyl->Opt

LC-MS/MS method development workflow for thiophene derivatives.

Comparative Data Presentation

The following tables summarize the quantitative optimization data, comparing the performance of the two column chemistries under identical mobile phase conditions (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

Table 1: Optimized MRM Transitions (ESI+)

Collision-induced dissociation (CID) of the m/z 262.1 precursor yields highly specific product ions driven by the loss of the dimethylamine group and the cleavage of the methyl ester.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
Target Compound 262.1217.122Loss of dimethylamine ( −45 Da)
Target Compound 262.1230.118Loss of methanol ( −32 Da)
Internal Standard 265.1220.122 [2H3​] -methyl analog
Table 2: Chromatographic Performance Comparison

Conditions: 15% to 95% B linear gradient over 5 minutes. Flow rate: 0.4 mL/min.

Performance MetricSub-2 µm C18 (50 x 2.1 mm, 1.7 µm)Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm)Analytical Conclusion
Retention Time (min) 2.853.42Biphenyl provides stronger retention via π−π stacking[5].
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.05 (Symmetrical)Biphenyl shields surface silanols, preventing basic tailing.
Resolution ( Rs​ ) from Isobars 1.1 (Partial Co-elution)2.8 (Baseline Resolution)Biphenyl is superior for resolving structural isomers[6].
Signal-to-Noise at LLOQ 15:145:1Sharper peaks on Biphenyl directly increase S/N ratio.

Conclusion and Recommendations

For the LC-MS/MS quantitation of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate , the data strongly supports the use of a Core-Shell Biphenyl column over a traditional Sub-2 µm C18 column.

While the C18 column provides adequate retention based on hydrophobicity, it fails to leverage the unique electronic properties of the phenylthiophene core. The Biphenyl stationary phase exploits π−π interactions, resulting in superior peak shape, enhanced retention away from early-eluting matrix suppression zones, and baseline resolution from potential desmethyl or isomeric metabolites[5][6]. Furthermore, due to the highly basic nature of the dimethylamino group, ESI+ remains the mandatory ionization technique, offering significantly higher sensitivity than APCI[4].

References

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC nih.gov
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry acs.org
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile scirp.org
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria researchg
  • Toxicology __ 2021 (Biphenyl vs C18 Column Evalu
  • Development of an Analytical Method and Sample Preparation Technique for the Analysis of Sulfur-Containing Analogs vcu.edu
  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization americanlabor

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Comparative

A Researcher's Guide to the Vibrational Landscape of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate: An FTIR Spectroscopy Comparative Analysis

For Immediate Release A Deep Dive into the Spectroscopic Signature of a Novel Thiophene Derivative for Advanced Research and Drug Development In the landscape of pharmaceutical and materials science research, the precise...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Novel Thiophene Derivative for Advanced Research and Drug Development

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, a molecule of significant interest. By dissecting its vibrational modes and comparing them with structurally related compounds, we provide a foundational reference for researchers, scientists, and drug development professionals to ensure accurate identification and quality control.

Unveiling the Molecular Architecture: A Vibrational Perspective

FTIR spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a unique "fingerprint" based on their functional groups and overall structure. For a multi-functionalized molecule like Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, the FTIR spectrum is a rich tapestry of overlapping signals. Understanding the expected positions of these peaks is crucial for confirming its synthesis and purity.

The structure of our target molecule combines several key functional groups, each with its characteristic vibrational frequencies: a thiophene ring, a phenyl group, a dimethylamino group, and a methyl ester.

Caption: Molecular structure of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Predicted FTIR Absorption Bands: A Guided Tour

Based on established principles of infrared spectroscopy and data from analogous compounds, we can predict the characteristic absorption peaks for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Notes
Methyl Ester (C=O) Stretching1710 - 1730Strong, sharp peak. Conjugation with the thiophene ring may slightly lower the frequency.
Methyl Ester (C-O) Stretching1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric)Two distinct peaks are expected.
Aromatic C=C Stretching1450 - 1600Multiple bands of variable intensity, characteristic of both the thiophene and phenyl rings.
Thiophene Ring C-S Stretching650 - 800Generally a weak to medium intensity band.[1][2]
Aromatic C-H Stretching3000 - 3100Weak to medium intensity peaks.
Aromatic C-H Out-of-plane Bending700 - 900The substitution pattern on both rings will influence the exact position and number of these bands.
Aliphatic C-H (CH₃) Stretching2850 - 2960From the methyl ester and dimethylamino groups.
Tertiary Amine (C-N) Stretching1250 - 1350This peak may overlap with other absorptions in the fingerprint region.

Comparative Analysis: Distinguishing Features

To provide a robust framework for identification, we compare the expected spectrum of our target molecule with that of its constituent substructures and other related thiophene derivatives.

N,N-Dimethylaniline: The Amino-Aromatic Contributor

N,N-dimethylaniline provides a reference for the dimethylamino group attached to an aromatic system. Its spectrum is characterized by aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ range and C-H stretching of the methyl groups between 2850-3000 cm⁻¹.[3] The C-N stretching vibration is also a key feature.

Methyl Thiophene-2-carboxylate: The Ester-Thiophene Core

This simpler molecule offers insight into the vibrations of the methyl ester group attached to the thiophene ring. The dominant feature is the strong C=O stretching absorption. The FTIR spectrum of the related methyl 3-methylthiophene-2-carboxylate is available and serves as a good reference.[4][5][6]

4-Phenylthiophene Derivatives: The Phenyl-Substituted Thiophene

The presence of a phenyl group on the thiophene ring introduces additional C=C stretching bands from the phenyl ring and specific C-H out-of-plane bending vibrations that are dependent on the substitution pattern.[1][7][8]

2-Thiophene Carboxylic Acid: The Thiophene Acid Precursor

Analysis of 2-thiophene carboxylic acid highlights the characteristic vibrations of the thiophene ring itself. These include C-C stretching vibrations observed between 1352 and 1528 cm⁻¹ and C-S stretching modes found in the 687-710 cm⁻¹ region.[2]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate results, the following protocol for acquiring an FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique is recommended.

cluster_protocol FTIR-ATR Experimental Workflow A 1. Instrument Preparation - Purge spectrometer - Perform background scan B 2. Sample Preparation - Place small amount of solid sample on ATR crystal A->B C 3. Sample Analysis - Apply pressure to ensure good contact - Collect sample spectrum B->C D 4. Data Processing - Background correction - Baseline correction - Peak picking C->D E 5. Data Interpretation - Compare with reference spectra - Assign vibrational modes D->E

Caption: A streamlined workflow for obtaining an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is turned on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.[9][10]

  • Sample Preparation:

    • Place a small amount of the solid Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate sample directly onto the center of the ATR crystal. Only a few milligrams of the sample are required.

  • Sample Analysis:

    • Lower the instrument's pressure arm to apply consistent pressure on the sample, ensuring good contact between the sample and the ATR crystal.

    • Initiate the sample scan. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.[9]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction to ensure that the baseline of the spectrum is flat.

    • Use the peak picking function in the software to identify the wavenumbers of the absorption maxima.

  • Data Interpretation:

    • Compare the obtained spectrum with the predicted peaks and the spectra of the reference compounds discussed in this guide.

    • Assign the observed absorption bands to the corresponding molecular vibrations.

Conclusion

This guide provides a comprehensive framework for the FTIR spectroscopic analysis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate. By understanding the expected vibrational modes and comparing them with structurally related compounds, researchers can confidently identify and characterize this important molecule. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in drug development and materials science.

References

  • V. Arjunan, S. Kalaivani, S. Mohan. (2017). Raman and FT-IR spectra, DFT and SQMFF calculations for N,N-dimethylaniline. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • SpectraBase. (n.d.). N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. EPA. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem. [Link]

  • SpectraBase. (n.d.). Methyl benzo[b]thiophene-2-carboxylate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • R. Maruthamuthu, et al. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. IntechOpen. [Link]

  • ResearchGate. (2024, November 5). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. [Link]

  • S. Gronowitz. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • Y. N. Mabkhot, et al. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. [Link]

  • Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Cheméo. [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent. [Link]

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